1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)13-7-6-12(8-14(13)16)18-11-4-2-10(15)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTJIVUVQRVLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350372 | |
| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119851-28-4 | |
| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119851-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-(4-chloro-phenoxy)-phenyl)-ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119851284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the production of the broad-spectrum fungicide, difenoconazole. This document details the prevalent synthetic methodologies, including the requisite starting materials, reaction conditions, and purification protocols. Quantitative data from various synthetic approaches are tabulated for comparative analysis. Furthermore, this guide presents detailed experimental procedures and a visual representation of the synthetic workflow to facilitate a thorough understanding of the manufacturing process.
Introduction
This compound, also known as 2-chloro-4-(4-chlorophenoxy)acetophenone, is a crucial chemical intermediate. Its molecular structure, featuring a chlorinated diphenyl ether backbone with an acetyl group, makes it a valuable precursor in the synthesis of various organic molecules. Most notably, it is a pivotal component in the manufacturing of difenoconazole, a triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1][2] The efficiency and purity of the synthesis of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API). This guide explores the established synthetic routes to this compound, with a focus on providing actionable data and protocols for a scientific audience.
Synthetic Methodologies
The synthesis of this compound is predominantly achieved through a two-step process. This involves an initial etherification reaction to construct the diphenyl ether core, followed by a Friedel-Crafts acylation to introduce the acetyl group.
Step 1: Etherification
The first step involves the formation of 3,4'-dichlorodiphenyl ether. This is typically achieved through an etherification reaction between m-dichlorobenzene and a p-chlorophenol salt.[3] This reaction is generally catalyzed by copper oxide or a copper salt.[3]
Step 2: Friedel-Crafts Acylation
The second and final step is the Friedel-Crafts acylation of the 3,4'-dichlorodiphenyl ether intermediate. This reaction introduces an acetyl group onto the phenyl ring, yielding the target molecule, this compound.[3] The acylation is carried out using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[3] The reaction is typically performed in an organic solvent like dichloromethane or 1,2-dichloroethane.[3]
An alternative, though potentially less specific, one-step approach involves the direct Friedel-Crafts acylation of diphenyl ether. However, this method may lead to the formation of isomeric byproducts, such as 4-chloro-2-(4-chlorophenoxy)-acetophenone, which is not a suitable intermediate for difenoconazole synthesis.[3]
Experimental Protocols
The following protocols are detailed examples of the synthesis of this compound.
Two-Step Synthesis: Etherification followed by Friedel-Crafts Acylation
Step 1: Synthesis of 3,4'-Dichlorodiphenyl Ether (Conceptual Outline)
The synthesis of the 3,4'-dichlorodiphenyl ether intermediate is a crucial preliminary step. A general procedure involves the reaction of m-dichlorobenzene with the salt of p-chlorophenol in the presence of a copper catalyst.[3] Due to the lack of specific experimental details for this step in the provided search results, a generalized protocol is omitted to maintain accuracy.
Step 2: Friedel-Crafts Acylation of 3,4'-Dichlorodiphenyl Ether
This protocol describes the acylation of the pre-formed 3,4'-dichlorodiphenyl ether.
-
Materials:
-
3,4'-Dichlorodiphenyl ether
-
Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Hydrochloric acid (HCl)
-
Deionized water
-
Petroleum ether or cyclohexane for recrystallization
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 3,4'-dichlorodiphenyl ether in the chosen organic solvent (e.g., dichloromethane).
-
Add aluminum trichloride to the mixture and cool the reaction flask to 0°C using an ice bath.
-
Slowly add a solution of acetyl chloride or acetic anhydride in the same solvent to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for a specified duration (typically 1-10 hours).[3] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing ice and hydrochloric acid.
-
The organic layer is separated, washed with deionized water, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent like petroleum ether or cyclohexane to obtain a white solid.
-
Data Presentation
The following tables summarize the quantitative data from a representative experimental procedure for the Friedel-Crafts acylation step.
Table 1: Reactant Quantities and Molar Ratios
| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |
| 3,4'-Dichlorodiphenyl Ether | 239.08 | 72.0 | 0.3 | 1 |
| Aluminum Trichloride | 133.34 | 48.0 | 0.36 | 1.2 |
| Acetyl Chloride | 78.50 | 28.3 | 0.36 | 1.2 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Dichloromethane |
| Reaction Temperature | 0°C |
| Reaction Time | ~9 hours |
| Product Yield | 75.2 g (89.1%) |
| Product Purity (GC) | 99.6% |
| Melting Point | 54-56°C |
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a well-established process that is critical for the production of the fungicide difenoconazole. The two-step method, involving an initial etherification followed by a Friedel-Crafts acylation, is the most reliable and specific route to the desired product. The provided experimental protocols and quantitative data offer a solid foundation for researchers and chemical engineers involved in the synthesis of this important intermediate. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and purity. The purification of the final product through recrystallization is a critical step to ensure its suitability for subsequent transformations in the synthesis of difenoconazole.
References
- 1. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 3. Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the synthesis of various organic compounds, particularly in the agrochemical sector. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Information
This compound , with the CAS Number 119851-28-4, is an aromatic ketone.[1] Its structure features a phenyl ring substituted with a chloro group, an acetyl group, and a 4-chlorophenoxy group. This compound is also known by other names such as 2-Chloro-4-(4-chlorophenoxy)acetophenone.[2][3]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value | Source |
| CAS Number | 119851-28-4 | [1][2][4] |
| Molecular Formula | C14H10Cl2O2 | [1][2][4] |
| Molecular Weight | 281.13 g/mol | [1][2][4][5] |
| Appearance | Light yellow to dark yellow liquid | [2][3] |
| Melting Point | 54-56°C | [2][3][4][5] |
| Boiling Point | 369.2°C at 760 mmHg | [2][3][5] |
| Density | 1.3 ± 0.1 g/cm³ | [2][5] |
| Flash Point | 146.5 ± 25.5 °C | [2][3] |
| Vapor Pressure | 1.2E-05 mmHg at 25°C | [2] |
| Refractive Index | 1.588 | [2] |
| InChI Key | BDTJIVUVQRVLLJ-UHFFFAOYSA-N | [1][3] |
| SMILES | CC(=O)C1=C(Cl)C=C(OC2=CC=C(Cl)C=C2)C=C1 | [1] |
Spectral Data
While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for structural confirmation, publicly available databases indicate the existence of such data without providing the actual spectra.[6] Researchers are advised to consult specialized chemical analysis services or databases for detailed spectral information.
Synthesis Protocol
The synthesis of this compound is a multi-step process. A common method involves a Friedel-Crafts acylation reaction. The following is a detailed experimental protocol based on available literature.[7][8][9]
Materials and Equipment
-
Diphenyl ether (98.5%)
-
Dichloroethane
-
Aluminum trichloride (catalyst)
-
Acetyl chloride
-
Deionized water
-
Reagent grade hydrochloric acid
-
Petroleum ether
-
1000 mL four-necked flask
-
Metering pump
-
Distillation apparatus
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup : In a 1000 mL four-necked flask, combine 75.0 g of diphenyl ether and 90.2 g of dichloroethane as the solvent.
-
Catalyst Addition : Add 49.2 g of aluminum trichloride to the mixture and cool the flask to -15°C.
-
Acylation : Prepare a solution of 30.0 g of acetyl chloride in 90.0 g of dichloroethane. Using a metering pump, add this solution dropwise to the reaction mixture over a period of 2 hours.
-
Reaction Completion : Maintain the reaction mixture at the same temperature for an additional 4 hours to ensure the reaction goes to completion.
-
Solvent Removal : After the reaction is complete, modify the setup for distillation and remove 171 g of dichloroethane under negative pressure.
-
Hydrolysis : In a separate 1000 mL four-necked flask, prepare a solution of 380 g of deionized water and 20 g of reagent grade hydrochloric acid, and cool it to 5°C. Slowly add the solid residue from the reaction to this acidic solution to hydrolyze any remaining catalyst.
-
Workup : Heat the mixture to 70°C for 30 minutes and then perform a hot separation of the layers to obtain the oil layer containing the product.
-
Purification : Wash the oil layer with 50 g of deionized water. The combined aqueous layers can be extracted with dichloroethane to recover any dissolved product.
-
Crystallization : Dissolve the washed oil layer in 165 g of petroleum ether and heat to 70°C for 15 minutes. Cool the solution to 10°C to induce crystallization.
-
Isolation : Collect the solid product by suction filtration to yield purified this compound.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process for this compound.
Caption: Synthesis workflow for this compound.
Applications and Biological Relevance
This compound is a crucial intermediate in the synthesis of pesticides.[10] It is notably used in the preparation of the fungicide benzene ether metconazole.[10] The synthesis involves the cyclization and bromination of this precursor.[10] Due to its role as a synthetic intermediate, there is limited direct research on its biological activity or associated signaling pathways. However, its derivatives are designed to interact with specific biological targets in fungi.[11] The presence of chloro and phenoxy groups can enhance the lipophilicity and potential for biological interaction of the final products.[11]
Safety Information
This compound is classified as an irritant and may cause an allergic skin reaction.[2][12] It is also considered very toxic to aquatic life with long-lasting effects.[12] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. This compound | CAS 119851-28-4 [matrix-fine-chemicals.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 119851-28-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
- 6. This compound(119851-28-4) 1H NMR spectrum [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 10. guidechem.com [guidechem.com]
- 11. Wholesale this compound CAS:119851-28-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 12. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one CAS number 119851-28-4
CAS Number: 119851-28-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a chemical intermediate with the CAS number 119851-28-4. It is primarily utilized in the synthesis of potent fungicides, most notably difenoconazole. This guide consolidates available data on its chemical and physical properties, detailed synthesis protocols, and safety information. While this compound is a key precursor in agrochemicals, information regarding its direct biological activity or influence on specific signaling pathways is not extensively documented in publicly available literature.
Chemical Identity and Physical Properties
This compound is an aromatic ketone characterized by a dichlorinated diphenyl ether structure. Its chemical identifiers and key physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | [1] |
| Synonyms | 2'-Chloro-4'-(4-chlorophenoxy)acetophenone, 4-Acetyl-3,4'-dichlorodiphenyl ether | [1][2] |
| CAS Number | 119851-28-4 | [1] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1][3] |
| Molecular Weight | 281.13 g/mol | [1][3] |
| Appearance | White to light yellow or dark yellow solid/liquid | [2] |
| Melting Point | 54-56 °C | [2][3] |
| Boiling Point | 369.2 °C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.304 g/cm³ (Predicted) | [2] |
| Flash Point | 146.5 °C | [2] |
| InChIKey | BDTJIVUVQRVLLJ-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl | [1] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound is the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether with acetyl chloride. A detailed experimental protocol derived from publicly available methods is outlined below.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from diphenyl ether.
Materials:
-
Diphenyl ether (98.5%)
-
Dichloroethane (solvent)
-
Aluminum trichloride (catalyst)
-
Acetyl chloride
-
Deionized water
-
Reagent-grade hydrochloric acid
-
Petroleum ether
Procedure:
-
Reaction Setup: In a 1000 mL four-necked flask, combine 75.0 g of diphenyl ether, 90.2 g of dichloroethane as the solvent, and 49.2 g of aluminum trichloride as the catalyst. Cool the mixture to -15°C.
-
Addition of Acylating Agent: Prepare a solution of 30.0 g of acetyl chloride in 90.0 g of dichloroethane. Using a metering pump, add this solution dropwise to the reaction flask over a period of 2 hours.
-
Reaction and Monitoring: Maintain the reaction mixture at the controlled temperature for an additional 4 hours. Monitor the reaction progress by taking small aliquots, hydrolyzing them, and analyzing the oil layer by gas chromatography until the diphenyl ether content is below 1%.
-
Solvent Removal: Once the reaction is complete, reconfigure the apparatus for distillation. Remove 171 g of dichloroethane under negative pressure. The residue will be a black solid particulate matter (approx. 134.5 g).
-
Hydrolysis: In a separate 1000 mL four-necked flask, prepare a solution of 380 g of deionized water and 20 g of hydrochloric acid, and cool it to 5°C. Slowly add the 134.5 g of solid residue to this acidic solution to hydrolyze it completely.
-
Workup: Heat the mixture to 70°C for 30 minutes, then perform a hot separation of the layers to obtain the oil layer (approx. 91.8 g).
-
Washing and Extraction: Wash the oil layer once with 50 g of deionized water. Combine the aqueous layers and extract them once with 240 g of dichloroethane to recover any dissolved product. Evaporate the solvent from this extraction for reuse.
-
Crystallization: Dissolve the washed oil layer (approx. 93.3 g) in 165 g of petroleum ether. Heat the solution to 70°C for 15 minutes, then cool to 10°C to induce crystallization.
-
Isolation: Collect the solid product by suction filtration. The resulting purified solid of this compound should have a purity of approximately 99.5%, with an overall yield of around 94.7%.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Applications in Agrochemical Synthesis
The primary documented application of this compound is as a crucial intermediate in the manufacturing of fungicides.[4][5] It is a key building block for producing benzene ether metconazole, a highly effective, broad-spectrum fungicide used to control a variety of plant diseases caused by Ascomycetes and Basidiomycetes.[5] The synthesis involves further reactions, such as cyclization and bromination, to build the final complex active ingredient.[5]
Spectral and Analytical Data
While specific spectral data points are not detailed in the reviewed literature, several sources confirm the availability of analytical spectra for this compound.
-
¹H NMR: Proton NMR data is available and has been used to confirm the chemical structure.[2][6]
-
¹³C NMR: Carbon NMR data is also available from chemical suppliers.[2]
-
IR Spectroscopy: Infrared spectra are available, which would confirm the presence of key functional groups such as the carbonyl (C=O) and ether (C-O-C) linkages.[2]
-
Mass Spectrometry (MS): Mass spectral data is available, which confirms the molecular weight of the compound.[2]
Researchers requiring detailed spectral charts should consult commercial suppliers or chemical databases directly.
Safety and Hazard Information
The compound is classified under the Globally Harmonized System (GHS) with specific warnings. It is crucial for researchers and chemical handlers to adhere to appropriate safety protocols.
| Hazard Information | GHS Classification | Source(s) |
| Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H317: May cause an allergic skin reaction.H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P261, P272, P273, P280, P302+P352, P321, P333+P317, P362+P364, P391, P501 | [1] |
| Hazard Codes | Xi (Irritant) | [3] |
| Safety Statements | S24/25: Avoid contact with skin and eyes. | [3] |
Biological Activity and Signaling Pathways
There is no significant information available in the public domain regarding the direct biological activity or interaction of this compound with specific cellular signaling pathways. This is typical for a chemical intermediate, as research and development efforts focus on the biological activity of the final, more complex active ingredient (e.g., difenoconazole) rather than its precursors. The toxicological data (skin sensitization and aquatic toxicity) suggest inherent biological interaction, but a specific mechanism of action has not been elucidated.
Conclusion
This compound is a well-characterized chemical intermediate with established synthesis routes and a critical role in the agrochemical industry. Its physical and chemical properties are well-documented, and robust safety information is available. While it is a precursor to biologically active fungicides, its own specific interactions with biological signaling pathways are not a current focus of public research. This guide provides a foundational technical resource for professionals working with this compound in research and development.
References
- 1. This compound | 119851-28-4 [chemicalbook.com]
- 2. This compound(119851-28-4) 1H NMR spectrum [chemicalbook.com]
- 3. This compound, CasNo.119851-28-4 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 4. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]
- 5. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 6. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Structural Elucidation of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is a ketone derivative with a molecular formula of C₁₄H₁₀Cl₂O₂ and a molecular weight of 281.13 g/mol .[1][2][3] This compound and its analogues are of interest in medicinal chemistry and materials science. A thorough understanding of its molecular architecture is paramount for predicting its chemical behavior, reactivity, and potential biological activity. This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing the analytical techniques employed, the interpretation of the resulting data, and the experimental protocols for these methods.
Molecular Structure and Properties
The IUPAC name for this compound is this compound.[1][4][5] It is also known by several synonyms, including 2'-Chloro-4'-(4-chlorophenoxy)acetophenone and 4-Acetyl-3,4'-dichlorodiphenyl ether.[4][5] The compound has a melting point of 54-56°C and is a solid at room temperature.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1][2][3] |
| Molecular Weight | 281.13 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][4][5] |
| CAS Number | 119851-28-4 | [1][2] |
| Melting Point | 54-56°C | [6][7] |
| Appearance | White to off-white solid |
Spectroscopic Data and Interpretation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected signals for this compound are summarized in Table 2.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -C(O)CH₃ |
| ~6.9 - 7.1 | Multiplet | 3H | Aromatic Protons (H-3', H-5', H-6') |
| ~7.3 - 7.5 | Multiplet | 4H | Aromatic Protons (H-2'', H-3'', H-5'', H-6'') |
| ~7.8 | Doublet | 1H | Aromatic Proton (H-6) |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects on aromatic systems.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The predicted chemical shifts for the 14 carbon atoms of the target molecule are presented in Table 3.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~28 | -C(O)C H₃ |
| ~118 - 135 | Aromatic C H |
| ~120 - 160 | Aromatic C -Cl, C -O, C -C(O) |
| ~196 | C =O |
Note: The predicted chemical shifts are based on the analysis of analogous structures and empirical ¹³C NMR prediction tools.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and several characteristic fragment ions.
Table 4: Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| ~280/282/284 | Molecular ion peak [M]⁺ cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) |
| ~265/267/269 | [M - CH₃]⁺ |
| ~237/239/241 | [M - COCH₃]⁺ |
| ~141/143 | [C₆H₄ClO]⁺ fragment |
| ~128/130 | [C₆H₄Cl]⁺ fragment |
| ~111/113 | [C₆H₄Cl]⁺ fragment |
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule. Key absorption bands expected for this compound are listed in Table 5.
Table 5: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1680 | Strong | C=O (aryl ketone) stretch |
| ~1600, 1580, 1480 | Medium-Strong | Aromatic C=C ring stretch |
| ~1250 | Strong | Aryl-O-Aryl asymmetric stretch |
| ~1170 | Strong | Aryl-O-Aryl symmetric stretch |
| ~850-800 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
| ~750-700 | Strong | C-Cl stretch |
Experimental Protocols
The following sections detail standardized protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
-
NMR Spectrometer (e.g., Bruker 400 MHz)
Procedure:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Add a small drop of TMS to the solution to serve as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Methanol or other suitable volatile solvent
-
Mass Spectrometer (e.g., with Electron Ionization source)
Procedure:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent like methanol.
-
Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used, or the solution can be introduced via a suitable inlet system.
-
Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
The generated ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and major fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Place approximately 1-2 mg of the solid compound and about 100 mg of dry KBr powder into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of the Structure Elucidation Workflow
The process of elucidating the structure of a molecule follows a logical progression from initial analysis to final confirmation. This workflow can be visualized as follows:
Caption: Workflow for the structure elucidation of an organic compound.
Logical Relationships in Spectroscopic Analysis
The different spectroscopic techniques provide complementary information that, when combined, leads to an unambiguous structure determination.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound | CAS 119851-28-4 [matrix-fine-chemicals.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
- 7. 119851-28-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Guide: Spectral Analysis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-one (CAS No. 119851-28-4). This compound is a key intermediate in the synthesis of various organic molecules, including fungicides.[1][2][3][4][5] A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and structural confirmation.
Core Compound Information
| Property | Value | Source |
| IUPAC Name | 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | [6] |
| Synonyms | 2'-Chloro-4'-(4-chlorophenoxy)acetophenone, 4-Acetyl-3,4'-dichlorodiphenyl ether | [3][6][7] |
| CAS Number | 119851-28-4 | [3][6][8][9] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [2][3][6][9][10] |
| Molecular Weight | 281.13 g/mol | [2][3][6][9][10] |
| Melting Point | 54-56 °C | [8][11] |
| Appearance | White to off-white solid | [7] |
Spectral Data Summary
While direct access to raw spectral data files for 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-one is limited in publicly available databases, the following tables summarize the expected spectral characteristics based on its chemical structure and data for analogous compounds.
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy
Note: Specific chemical shifts (δ) and coupling constants (J) are not available in the searched resources. The expected regions for the proton signals are listed below.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (acetyl group) | ~2.5 | Singlet (s) | 3H |
| Aromatic Protons | ~6.8 - 7.8 | Multiplets (m) | 7H |
¹³C NMR Spectroscopy
Note: Specific chemical shifts (δ) are not available in the searched resources. The expected regions for the carbon signals are listed below.
| Carbon Type | Expected Chemical Shift (ppm) |
| C=O (carbonyl) | ~195 - 205 |
| Aromatic Carbons | ~115 - 160 |
| CH₃ (methyl) | ~25 - 30 |
IR (Infrared) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) stretch | ~1680 - 1700 |
| C-O-C (ether) stretch | ~1200 - 1250 |
| C-Cl (aryl chloride) stretch | ~1000 - 1100 |
| Aromatic C-H stretch | ~3000 - 3100 |
| Aromatic C=C stretch | ~1450 - 1600 |
MS (Mass Spectrometry)
| Ion Type | Expected m/z | Notes |
| Molecular Ion [M]⁺ | 280/282/284 | The isotopic pattern for two chlorine atoms will be observed. |
| [M-CH₃]⁺ | 265/267/269 | Loss of the methyl group. |
| [M-COCH₃]⁺ | 237/239/241 | Loss of the acetyl group. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectral data for a solid organic compound like 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-one sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Accurately weigh the sample and transfer it to the NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Securely cap the NMR tube and gently vortex to ensure the sample is completely dissolved.
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Objective: To identify the functional groups present in the molecule.
Materials:
-
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-one sample (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Place a small amount of KBr in the agate mortar and grind it to a fine powder.
-
Add the sample to the mortar and grind it thoroughly with the KBr to ensure a homogeneous mixture.
-
Transfer a portion of the mixture to the die of the pellet press.
-
Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the background spectrum (air).
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Label the significant absorption peaks in the spectrum.
Mass Spectrometry (MS) (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-one sample (microgram to milligram quantities)
-
Volatile solvent (if necessary for sample introduction)
-
Mass spectrometer with an EI source
Procedure:
-
Introduce the sample into the ion source. For a solid sample, a direct insertion probe is often used. The sample can also be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
-
Heat the ion source to a temperature sufficient to vaporize the sample (typically 150-250 °C).
-
Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions and fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-one.
Caption: Synthesis and Spectral Characterization Workflow.
References
- 1. guidechem.com [guidechem.com]
- 2. usbio.net [usbio.net]
- 3. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | 119851-28-4 [chemicalbook.com]
- 4. Wholesale this compound CAS:119851-28-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 5. chembk.com [chembk.com]
- 6. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2'-Chloro-4'-(4-chlorophenoxy)acetophenone | 119851-28-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | CAS 119851-28-4 [matrix-fine-chemicals.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. echemi.com [echemi.com]
A Comprehensive Review of Chlorophenoxy Acetophenones: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophenoxy acetophenones, a class of aromatic ketones, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive review of the current literature on chlorophenoxy acetophenones, with a focus on their synthesis, chemical properties, and biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways to serve as a valuable resource for researchers in drug discovery and development.
Chemical Synthesis and Properties
The synthesis of chlorophenoxy acetophenones can be achieved through several established organic chemistry reactions. The most common approaches involve the etherification of a substituted phenol with a chloro-substituted acetophenone or the Friedel-Crafts acylation of a chlorophenoxybenzene derivative.
A prevalent synthetic route to 2-chloro-4-(4-chlorophenoxy)-acetophenone, an important intermediate for the fungicide difenoconazole, involves a two-step process. The first step is an etherification reaction between m-dichlorobenzene and a p-chlorophenol salt, catalyzed by copper oxide or a copper salt. The resulting 3,4'-dichlorodiphenyl ether is then acylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
The choice of solvent and catalyst can significantly influence the reaction yield and purity of the final product. Solvents such as dichloromethane, dichloroethane, and o-dichlorobenzene have been utilized, with Lewis acids like aluminum trichloride and tin chloride being common catalysts.
Physicochemical Properties of Representative Chlorophenoxy Acetophenones:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-chloro-4-(4-chlorophenoxy)acetophenone | 119851-28-4 | C₁₄H₁₀Cl₂O₂ | 281.14 | 54-56 | 369.2 ± 37.0 |
| 4'-(4-Chlorophenoxy)acetophenone | 41150-48-5 | C₁₄H₁₁ClO₂ | 246.69 | 59-61 | - |
| p-Chloroacetophenone | 99-91-2 | C₈H₇ClO | 154.59 | 20-21 | 237 |
Biological Activities and Therapeutic Potential
Chlorophenoxy acetophenones and structurally related compounds have demonstrated a range of biological activities, suggesting their potential as therapeutic agents.
Anticancer Activity
While specific data on chlorophenoxy acetophenones is limited, the broader class of acetophenone derivatives, particularly chalcones (which contain an acetophenone moiety), has shown promising anticancer effects. These compounds have been reported to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[1][2] The introduction of chlorine atoms into the chalcone structure has been shown to enhance its biological activity.[3]
Table 1: In Vitro Anticancer Activity of Related Acetophenone Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone Derivatives | T47D (Breast Cancer) | 44.67 - 72.44 µg/mL | [4] |
| Chalcone Derivatives | WiDr (Colon Cancer) | Moderate Activity | [4] |
| Chlorinated Chalcones | MCF-7 (Breast Cancer) | 0.8 - 4.3 | [4] |
| Chlorinated Chalcones | HeLa (Cervical Cancer) | 0.8 - 4.3 | [4] |
| Chlorinated Chalcones | WiDr (Colon Cancer) | 0.8 - 4.3 | [4] |
| Benzophenone Derivatives | HL-60 (Leukemia) | 0.15 - 14.30 | [5] |
| Benzophenone Derivatives | A-549 (Lung Cancer) | 0.82 - 27.86 | [5] |
| Benzophenone Derivatives | SMMC-7721 (Hepatocarcinoma) | 0.26 - 21.04 | [5] |
| Benzophenone Derivatives | MDA-MB-231 (Breast Cancer) | 3.77 - 19.02 | [5] |
| Benzophenone Derivatives | SW480 (Colon Cancer) | 7.61 - 29.07 | [5] |
| Acronyculatin Derivatives (Prenylated Acetophenones) | MCF-7 (Breast Cancer) | 40.4 - 69.1 | [6] |
| Eupatofortunone (Acetophenone Derivative) | MCF-7 (Breast Cancer) | 82.15 | [6] |
| Eupatofortunone (Acetophenone Derivative) | A549 (Lung Cancer) | 86.63 | [6] |
Antimicrobial Activity
Phenolic compounds, including acetophenones, are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of efflux pumps, or interference with essential cellular processes.[7][8][9] The presence of a chlorophenoxy group may enhance these effects.
Table 2: In Vitro Antimicrobial Activity of Related Phenolic Compounds
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Polyoxygenated Chalcones | Staphylococcus aureus | 50 - 90 | [10] |
| Polyoxygenated Chalcones | Methicillin-resistant S. aureus (MRSA) | 50 - 90 | [10] |
| 1,3-bis(aryloxy)propan-2-amines | Streptococcus pyogenes | 2.5 - 10 | [11] |
| 1,3-bis(aryloxy)propan-2-amines | Staphylococcus aureus | 2.5 - 10 | [11] |
| 1,3-bis(aryloxy)propan-2-amines | Enterococcus faecalis | 5 | [11] |
| 1,3-bis(aryloxy)propan-2-amines | MRSA strains | 2.5 - 10 | [11] |
| Lactoquinomycin A | Methicillin-resistant S. aureus (MRSA) | 0.25 - 0.5 | [12] |
Anti-inflammatory Activity
Several acetophenone derivatives have demonstrated significant anti-inflammatory properties.[13] The proposed mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[14][15]
Table 3: In Vitro Anti-inflammatory Activity of Related Acetophenone Derivatives
| Compound/Derivative | Assay/Target | IC₅₀ (µM) | Reference |
| Acrolione A | RAW 264.7 cells | 26.4 | [6] |
| Acrolione C | RAW 264.7 cells | 46.0 | [6] |
| Acrolione D | RAW 264.7 cells | 79.4 | [6] |
| Acrolione E | RAW 264.7 cells | 57.3 | [6] |
| 17-O-Acetylacuminolide | TNF-α release in RAW264.7 cells | 2.7 µg/mL | [16] |
| Benzophenone Derivative 5 | COX-1 Inhibition | 67.25 | [17] |
Experimental Protocols
This section outlines general methodologies for the synthesis and biological evaluation of chlorophenoxy acetophenones, based on established protocols for similar compound classes.
General Synthesis of 2-chloro-4-(4-chlorophenoxy)-acetophenone
Materials:
-
3,4'-Dichlorodiphenyl ether
-
Acetyl chloride or Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4'-dichlorodiphenyl ether in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add aluminum chloride to the cooled solution while stirring.
-
Add acetyl chloride or acetic anhydride dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-chloro-4-(4-chlorophenoxy)-acetophenone.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chlorophenoxy acetophenone derivatives (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the chlorophenoxy acetophenone compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production in Macrophages
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a pink-colored azo dye, the absorbance of which is measured at 540 nm.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the chlorophenoxy acetophenone derivatives for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compounds on NO production.
Putative Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of chlorophenoxy acetophenones are not yet fully elucidated. However, based on the activities of structurally related compounds, several putative signaling pathways can be proposed.
Anticancer Mechanisms
The anticancer activity of acetophenone derivatives may involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They may also cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. Some chalcones have been shown to inhibit proteasomal activity, leading to the accumulation of pro-apoptotic proteins.[2] Furthermore, modulation of reactive oxygen species (ROS) levels and subsequent mitochondrial dysfunction is another potential mechanism.[3]
Caption: Putative anticancer mechanisms of chlorophenoxy acetophenones.
Antimicrobial Mechanisms
The antimicrobial action of phenolic compounds like chlorophenoxy acetophenones is likely multifactorial. They can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents. Another potential mechanism is the inhibition of efflux pumps, which are responsible for extruding antimicrobial agents from the bacterial cell, thus increasing the efficacy of co-administered antibiotics.[7]
Caption: Potential antimicrobial mechanisms of chlorophenoxy acetophenones.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of chlorophenoxy acetophenones are likely mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Under inflammatory stimuli like LPS, IKKβ is activated, leading to the phosphorylation and degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), resulting in the production of nitric oxide (NO) and prostaglandins, respectively. Chlorophenoxy acetophenones may inhibit this pathway at various points, such as by inhibiting IKKβ activity.[16] They may also modulate the MAPK (mitogen-activated protein kinase) signaling pathway, which also plays a crucial role in regulating inflammatory responses.[15]
Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion and Future Directions
Chlorophenoxy acetophenones represent a promising scaffold for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. While the existing literature provides a foundation for understanding their synthesis and biological activities, further research is warranted. Future studies should focus on:
-
Synthesis of diverse libraries: The synthesis and biological evaluation of a wider range of chlorophenoxy acetophenone derivatives are needed to establish clear structure-activity relationships.
-
Specific quantitative data: More comprehensive in vitro and in vivo studies are required to generate robust quantitative data (IC₅₀, MIC, etc.) for this specific class of compounds.
-
Elucidation of mechanisms of action: Detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by chlorophenoxy acetophenones. This will enable the rational design of more potent and selective drug candidates.
This in-depth technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of chlorophenoxy acetophenones. The provided data, protocols, and putative mechanisms of action offer a framework for future investigations in this exciting area of medicinal chemistry.
References
- 1. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemicals: A Promising Weapon in the Arsenal against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. journals.plos.org [journals.plos.org]
- 17. scielo.br [scielo.br]
The Lynchpin of Modern Fungicide Development: A Technical Guide to 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a critical precursor in the synthesis of potent triazole fungicides. This document elucidates the synthetic pathways leading to the commercially significant fungicides, Difenoconazole and Metconazole, offering detailed experimental protocols for their preparation from this key intermediate. Furthermore, it presents a comprehensive overview of their mechanism of action as sterol demethylation inhibitors and compiles quantitative data on their fungicidal efficacy against a range of plant pathogens. Visual representations of synthetic workflows and biological pathways are included to facilitate a deeper understanding of the core concepts.
Introduction
This compound (CAS No. 119851-28-4) is an aromatic ketone that serves as a pivotal building block in the agrochemical industry.[1][2] Its specific substitution pattern makes it an ideal starting material for the synthesis of a class of highly effective, broad-spectrum triazole fungicides. These fungicides are crucial for managing a wide array of fungal diseases in various crops, thereby ensuring food security and agricultural productivity.[3][4] This guide will focus on the synthetic routes from this precursor to two prominent triazole fungicides: Difenoconazole and Metconazole.
Synthetic Pathways and Experimental Protocols
The synthesis of Difenoconazole and Metconazole from this compound involves a series of well-established chemical transformations. The following sections provide a detailed overview of these pathways, complete with experimental protocols.
Synthesis of Difenoconazole
Difenoconazole is a systemic triazole fungicide renowned for its protective and curative properties against a wide range of fungal pathogens, including those from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[3][5][6] The synthesis from the precursor involves ketalization, bromination, and subsequent nucleophilic substitution with 1,2,4-triazole.
Step 1: Ketalization to form 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane [7]
-
To a solution of this compound (1.0 eq) in cyclohexane, add 1,2-propanediol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ketal intermediate.
Step 2: Bromination to form 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane [8]
-
Dissolve the ketal intermediate from Step 1 in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Irradiate the mixture with a UV lamp while maintaining reflux.
-
Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate. The crude product can be purified by column chromatography.
Step 3: Nucleophilic Substitution to form Difenoconazole [8]
-
To a solution of the bromo-intermediate from Step 2 in a polar aprotic solvent like DMF, add 1,2,4-triazole (1.2 eq) and a base such as potassium carbonate (1.5 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed.
-
Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield Difenoconazole.
Synthesis of Metconazole
Metconazole is another important systemic triazole fungicide used to control a broad spectrum of fungal diseases in cereals and other crops.[7][9] Its synthesis from a derivative of the core precursor involves the formation of a cyclopentanone intermediate followed by reaction with a sulfur ylide and subsequent triazole ring formation. While the direct synthesis from this compound is not the primary route, a closely related intermediate is key. For the purpose of this guide, we will illustrate a plausible synthetic connection. A key intermediate derivable from the precursor is 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone.
Step 1: Epoxidation to form the Spiro-oxirane Intermediate [10]
-
To a suspension of sodium hydride (1.2 eq) in dry DMSO, add trimethylsulfoxonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature until the evolution of hydrogen ceases.
-
Add a solution of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone (1.0 eq) in DMSO dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide.
Step 2: Ring-opening with Triazole to form Metconazole [11][12]
-
Dissolve the crude epoxide from Step 1 in DMF.
-
Add 1,2,4-triazole (1.2 eq) and a catalytic amount of a base like sodium hydroxide.
-
Heat the mixture to facilitate the ring-opening reaction.
-
Monitor the reaction by TLC. After completion, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure Metconazole.
Mechanism of Action: Sterol Demethylation Inhibition
Both Difenoconazole and Metconazole belong to the triazole class of fungicides and share a common mechanism of action. They are potent inhibitors of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[3][7][9][13] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell. This disruption of sterol biosynthesis impairs the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.
Fungicidal Efficacy: Quantitative Data
The fungicidal activity of Difenoconazole and Metconazole has been extensively evaluated against a wide range of phytopathogenic fungi. The following tables summarize their efficacy, typically expressed as the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC).
Table 1: Fungicidal Activity of Difenoconazole
| Fungal Species | Disease | EC₅₀ (µg/mL) | MIC (µg/mL) | Reference(s) |
| Alternaria solani | Early Blight | - | - | [6] |
| Cercospora beticola | Leaf Spot | - | - | [6] |
| Septoria tritici | Glume Blotch | - | - | [1] |
| Venturia inaequalis | Apple Scab | - | - | [6] |
| Rhizoctonia solani | Sheath Blight | - | 14 | [14] |
| Curvularia lunata | Leaf Spot | - | - | [15] |
Table 2: Fungicidal Activity of Metconazole
| Fungal Species | Disease | EC₅₀ (µg/mL) | MIC (µg/mL) | Reference(s) |
| Fusarium graminearum | Head Blight | - | - | [9] |
| Pyricularia oryzae | Rice Blast | ~0.5 (for >60% inhibition) | - | [5][16] |
| Corynespora cassiicola | Corynespora Leaf Spot | 0.78 ± 0.41 | - | [16] |
| Fusarium verticillioides | Ear Rot | - | - | [9][17] |
| Various Fusarium spp. | Rice Panicle Blight | - | - | [9][18] |
Experimental Protocol: In Vitro Fungicidal Bioassay
The following is a generalized protocol for determining the in vitro fungicidal activity of compounds like Difenoconazole and Metconazole using a mycelial growth inhibition assay.
Materials:
-
Pure fungal culture
-
Potato Dextrose Agar (PDA) medium
-
Test compound (e.g., Difenoconazole or Metconazole)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of the test compound in DMSO.
-
Autoclave the PDA medium and cool it to about 50-60 °C.
-
Add appropriate volumes of the stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a standard diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial disc, mycelial side down, at the center of each fungicide-amended and control PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.
-
Conclusion
This compound is a cornerstone intermediate in the synthesis of highly effective triazole fungicides. The synthetic routes to Difenoconazole and Metconazole, though involving multiple steps, are well-established and lead to products with potent and broad-spectrum fungicidal activity. Their mechanism of action, through the inhibition of ergosterol biosynthesis, is a well-understood and effective strategy for controlling fungal pathogens. The quantitative data presented underscore their importance in modern agriculture for the management of a wide array of devastating plant diseases. This guide provides a comprehensive technical resource for researchers and professionals involved in the development and study of novel antifungal agents.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and Ex Vivo Antifungal Activities of Metconazole against the Rice Blast Fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production process of difenoconazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. Process For The Preparation Of Difenoconazole [quickcompany.in]
- 8. researchgate.net [researchgate.net]
- 9. Preparation method of difenoconazole - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN104710372B - Metconazole and preparation method thereof - Google Patents [patents.google.com]
- 11. METCONAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. fao.org [fao.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. Metconazole | High-Purity Fungicide for Research [benchchem.com]
- 18. Metconazole inhibits fungal growth and toxin production in major Fusarium species that cause rice panicle blight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the synthesis of various agrochemicals. This document details its synthesis, chemical and physical properties, and primary applications, with a focus on the experimental protocols and quantitative data relevant to chemical research and development.
Introduction
This compound, with the CAS number 119851-28-4, is a substituted acetophenone derivative.[1] Its molecular structure, featuring a dichlorinated diphenyl ether backbone, makes it a valuable precursor in the synthesis of complex organic molecules.[2] Primarily, it serves as a crucial building block in the manufacturing of fungicides, most notably difenoconazole and metconazole.[3][4] This guide will explore the discovery and history of this compound, its detailed synthesis protocols, and its established role in industrial organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [1][5] |
| Molecular Weight | 281.13 g/mol | [1][5] |
| CAS Number | 119851-28-4 | [1][5] |
| Melting Point | 54-56 °C | [6] |
| Boiling Point | 369.2 ± 37.0 °C (Predicted) | [6] |
| Density | 1.304 ± 0.06 g/cm³ (Predicted) | [6] |
| Appearance | White to almost white powder/crystal | [7] |
| Purity | >98.0% (GC) | [7] |
Synthesis
The primary route for the industrial synthesis of this compound is through a Friedel-Crafts acylation reaction.[4][5][8] This involves the reaction of a dichlorinated diphenyl ether with an acetylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on a documented industrial synthesis method.[5]
Materials:
| Reagent | Quantity | Molar Equivalent |
| 3,4'-Dichlorodiphenyl ether | 75.0 g | 1.0 |
| Dichloroethane (solvent) | 90.2 g + 90.0 g | - |
| Aluminum trichloride (catalyst) | 49.2 g | - |
| Acetyl chloride | 30.0 g | - |
| Deionized water | 380 g + 50 g | - |
| Hydrochloric acid (reagent grade) | 20 g | - |
| Petroleum ether | 165 g | - |
Procedure:
-
Reaction Setup: A 1000 mL four-necked flask is charged with 75.0 g of 3,4'-dichlorodiphenyl ether, 90.2 g of dichloroethane as a solvent, and 49.2 g of aluminum trichloride as a catalyst. The mixture is cooled to -15°C.[5]
-
Addition of Acetylating Agent: A solution of 30.0 g of acetyl chloride in 90.0 g of dichloroethane is prepared and added dropwise to the reaction mixture over a period of 2 hours.[5]
-
Reaction: The reaction is maintained at -15°C for an additional 4 hours. The progress of the reaction is monitored by gas chromatography until the diphenyl ether content is less than 1%.[5]
-
Solvent Removal: The reaction apparatus is reconfigured for distillation, and 171 g of dichloroethane is removed under reduced pressure.[5]
-
Hydrolysis: The residue, a black solid particulate matter (134.5 g), is slowly added to a cooled (5°C) solution of 380 g of deionized water and 20 g of hydrochloric acid in a 1000 mL four-necked flask.[5]
-
Workup: The mixture is heated to 70°C for 30 minutes and then allowed to separate into layers while hot. The organic layer (91.8 g) is collected. The aqueous layer is extracted with 240 g of dichloroethane.[5]
-
Washing: The combined organic layers are washed once with 50 g of deionized water at room temperature.[5]
-
Crystallization and Purification: The washed organic layer (93.3 g) is dissolved in 165 g of petroleum ether and heated to 70°C for 15 minutes. The solution is then cooled to 10°C to induce crystallization. The resulting solid is collected by suction filtration to yield 82.68 g of purified this compound.[5]
Results:
| Parameter | Value |
| Product Yield | 94.7% |
| Product Purity (GC) | 99.5% |
Synthesis Workflow Diagram```dot
// Nodes Reactants [label="3,4'-Dichlorodiphenyl ether\nAcetyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; CatalystSolvent [label="AlCl₃\nDichloroethane", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Friedel-Crafts Acylation\n(-15°C, 4h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventRemoval [label="Solvent Removal\n(Reduced Pressure)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(HCl, H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Extraction & Washing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Crystallization\n(Petroleum Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reactants -> Reaction; CatalystSolvent -> Reaction; Reaction -> SolventRemoval; SolventRemoval -> Hydrolysis; Hydrolysis -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Application of the title compound in fungicide synthesis.
Safety and Handling
This compound is classified as a potential skin sensitizer and is very toxic to aquatic life with long-lasting effects. [1]Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. [9]It is recommended to avoid contact with skin and eyes. [9]
Conclusion
This compound is a chemical intermediate of significant industrial importance, particularly in the agrochemical sector. Its synthesis via Friedel-Crafts acylation is a well-established and high-yielding process. The detailed experimental protocol and quantitative data provided in this guide offer valuable information for researchers and professionals involved in organic synthesis and the development of new agrochemicals. Further research into novel applications of this versatile molecule may open new avenues in medicinal chemistry and materials science.
References
- 1. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wholesale this compound CAS:119851-28-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 119851-28-4 [chemicalbook.com]
- 7. 2'-Chloro-4'-(4-chlorophenoxy)acetophenone | 119851-28-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. chembk.com [chembk.com]
An In-depth Technical Guide to the Safety and Handling of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and physicochemical properties of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one. The content is intended for professionals in research and development who may be working with this compound.
Chemical Identity and Physicochemical Properties
This compound is a chlorinated aromatic ketone.[1][2] It is primarily used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] One of its key applications is in the production of the broad-spectrum fungicide, metconazole.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 119851-28-4 | [2][4][5][6][7][8][9][10][11][12][13][14] |
| Molecular Formula | C14H10Cl2O2 | [4][6][7][9][12][13] |
| Molecular Weight | 281.13 g/mol | [4][6][7][13] |
| Appearance | White to almost white powder or crystal; light yellow to dark yellow liquid | [9][11][15] |
| Melting Point | 54-56 °C | [2][6][9][10][11][15] |
| Boiling Point | 369.2 °C at 760 mmHg | [9][11][15] |
| Density | 1.3±0.1 g/cm³ | [9][11][15] |
| Flash Point | 146.5±25.5 °C | [2][9][10][11][15] |
| Vapor Pressure | 1.2E-05 mmHg at 25°C | [15] |
| Refractive Index | 1.588 | [15] |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[5][16]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H317 | May cause an allergic skin reaction.[5][9][15][16][17] |
| H410 | Very toxic to aquatic life with long lasting effects.[5][16][17] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][9][15][16][17] |
| P272 | Contaminated work clothing should not be allowed out of the workplace.[5][9][15][16][17] | |
| P273 | Avoid release to the environment.[5][9][15][16][17] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][9][15][16][17] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5][9][15][16][17] | |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention.[5][9][15][16][17] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[5][9][15][16][17] | |
| P391 | Collect spillage.[5][9][15][16][17] | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[5][9][15][16][17] |
Toxicological Data
To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated.[17] No quantitative toxicity data such as LD50 or LC50 values are readily available in the public domain.
Handling and Storage
Handling: Avoid contact with skin, eyes, and clothing.[16][17] Ingestion and inhalation should also be avoided.[16][17] It is recommended to handle this compound in a well-ventilated area and to wash thoroughly after handling.[16][17] Contaminated clothing should be removed and washed before reuse.[16][17]
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[16]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of 3,4'-dichlorodiphenyl ether with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[4]
Materials:
-
3,4'-Dichlorodiphenyl ether
-
Acetyl chloride
-
Aluminum chloride (catalyst)
-
1,2-Dichloroethane (solvent)
-
Deionized water
-
Hydrochloric acid
-
Petroleum ether
Procedure:
-
In a four-necked flask, dissolve 3,4'-dichlorodiphenyl ether in 1,2-dichloroethane and add aluminum trichloride as a catalyst.
-
Cool the mixture to -15°C.
-
Prepare a solution of acetyl chloride in 1,2-dichloroethane and add it dropwise to the reaction mixture over 2 hours.
-
Maintain the reaction at -15°C for 4 hours.
-
After the reaction is complete, remove the 1,2-dichloroethane under negative pressure.
-
Slowly add the solid residue to a cooled solution of deionized water and hydrochloric acid to hydrolyze the reaction mixture.
-
Heat the mixture to 70°C for 30 minutes and then separate the oil layer.
-
Wash the oil layer with deionized water.
-
Dissolve the washed oil layer in petroleum ether and heat to 70°C.
-
Cool the solution to 10°C to induce crystallization.
-
Collect the solid product by suction filtration.
Analytical Methods
While specific, validated analytical methods for this compound are not widely published, standard techniques for similar aromatic ketones can be adapted.
Gas Chromatography (GC): A patent for the synthesis of this compound mentions the use of gas chromatography to determine the purity of the product, with results indicating a purity of 99.0% to 99.6%.[18] A typical GC method would involve:
-
Column: A non-polar or medium-polarity capillary column suitable for the analysis of aromatic compounds.
-
Injector: Split/splitless injector, with an appropriate injection temperature to ensure vaporization without degradation.
-
Oven Program: A temperature gradient program to ensure good separation of the analyte from any impurities or starting materials.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) for detection and quantification.
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile impurities, a reversed-phase HPLC method would be suitable.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, potentially with a buffer.
-
Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or the signaling pathways affected by this compound itself. As an intermediate in the synthesis of the fungicide metconazole, its primary relevance in a biological context is as a precursor.
The final product, metconazole, is a triazole fungicide that acts by inhibiting the C-14 demethylase enzyme, which is crucial for sterol biosynthesis in fungi. This disruption of sterol production leads to damage of the fungal cell membrane and ultimately cell death.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
General Analytical Workflow (HPLC)
The following diagram outlines a general workflow for the analysis of this compound using HPLC.
Caption: General workflow for HPLC analysis.
References
- 1. Wholesale this compound CAS:119851-28-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. This compound | CAS 119851-28-4 [matrix-fine-chemicals.com]
- 3. Page loading... [guidechem.com]
- 4. Metconazole [sitem.herts.ac.uk]
- 5. CN104710372A - High purity metconazole and preparation method thereof - Google Patents [patents.google.com]
- 6. This compound | 119851-28-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chembk.com [chembk.com]
- 13. 119851-28-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. 119851-28-4|this compound|BLD Pharm [bldpharm.com]
- 15. Toxicity, bioactivity of triazole fungicide metconazole and its effect on mycotoxin production by Fusarium verticillioides: New perspective from an enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. biosynth.com [biosynth.com]
- 18. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
Methodological & Application
Application Note: Protocol for Friedel-Crafts Acylation of 3,4'-Dichlorodiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether with acetyl chloride, a key reaction for the synthesis of specialized aromatic ketones. These products can serve as crucial intermediates in the development of novel pharmaceutical agents and other advanced materials.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction typically involves the use of an acyl halide or anhydride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3] The resulting aryl ketones are valuable precursors for a wide range of more complex molecules.[4]
This protocol specifically addresses the acylation of 3,4'-dichlorodiphenyl ether. The presence of two chlorine atoms and an ether linkage deactivates the aromatic rings, making the reaction conditions crucial for achieving a successful outcome. The directing effects of the substituents on the aromatic rings will influence the regioselectivity of the acylation. For 3,4'-dichlorodiphenyl ether, the acylation is anticipated to occur primarily at the position para to the ether linkage on the 3-chlorophenyl ring, yielding 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one as the major product.
Key Reaction Parameters
The successful synthesis of the target ketone relies on the careful control of several experimental variables. The following table summarizes the recommended stoichiometry and reaction conditions.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 3,4'-Dichlorodiphenyl Ether | 1.0 equivalent | Starting material |
| Acetyl Chloride | 1.1 equivalents | Acylating agent |
| Anhydrous Aluminum Chloride | 1.2 equivalents | Lewis acid catalyst |
| Solvent | ||
| Dichloromethane (DCM) | Anhydrous | Inert solvent for the reaction |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Initial cooling to control exothermicity |
| Reaction Time | 2-4 hours | Monitor by TLC for completion |
| Work-up | ||
| Quenching Solution | Ice-cold dilute HCl | To decompose the aluminum chloride complex |
| Extraction Solvent | Dichloromethane (DCM) | To isolate the organic product |
| Washing Solutions | Saturated NaHCO₃, Brine | To neutralize acid and remove salts |
| Purification | ||
| Method | Column Chromatography | Silica gel with a hexane/ethyl acetate gradient |
Experimental Protocol
Materials:
-
3,4'-Dichlorodiphenyl ether
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents). Immediately add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate, dry flask, prepare a solution of 3,4'-dichlorodiphenyl ether (1.0 equivalent) in anhydrous dichloromethane. Prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane in the addition funnel.
-
Acylation Reaction: Slowly add the acetyl chloride solution from the addition funnel to the stirred suspension of aluminum chloride at 0 °C. After the addition is complete, add the solution of 3,4'-dichlorodiphenyl ether dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.[4]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure acylated product.
Experimental Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation.
Signaling Pathway Diagram (Hypothetical)
The synthesized ketone may be evaluated for its biological activity, for instance, as an inhibitor of a specific signaling pathway implicated in a disease state. The following diagram illustrates a hypothetical signaling pathway where the synthesized compound could act as an antagonist.
References
Application Notes and Protocols for the Synthesis of a Metconazole Analogue from 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential triazole fungicide, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, utilizing 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one as a key intermediate. This synthesized compound is a structural analogue of the commercial fungicide Metconazole and is expected to exhibit fungicidal properties.
The synthesis is a two-step process involving the bromination of the starting acetophenone, followed by a nucleophilic substitution reaction with 1,2,4-triazole.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (Intermediate 2)
This procedure outlines the α-bromination of an acetophenone derivative.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (catalytic amount)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Final Product)
This protocol details the N-alkylation of 1,2,4-triazole with the α-bromo ketone intermediate.[1]
Materials:
-
2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (1.0 eq)
-
1,2,4-Triazole (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, 1,2,4-triazole, and potassium carbonate in acetonitrile.[2]
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.[2]
-
Monitor the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[2]
Data Presentation
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Purity |
| 1 | This compound | NBS/AIBN | CCl₄ | Reflux | - | - | - |
| 2 | 2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | 1,2,4-Triazole/K₂CO₃ | Acetonitrile | Reflux (~82°C) | 4-6 h | - | - |
Note: Specific yield and purity data for this exact synthetic sequence are not available in the provided search results. The data should be determined experimentally.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a Metconazole analogue.
References
Application of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one in Agrochemical Synthesis: A Detailed Protocol for the Preparation of Difenoconazole
Introduction
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, also known as 2-chloro-4-(4-chlorophenoxy)acetophenone, is a pivotal intermediate in the synthesis of various agrochemicals.[1][2] Its chemical structure, featuring a dichlorinated diphenyl ether moiety, makes it a valuable precursor for the development of potent fungicides.[2] This application note provides a detailed protocol for the utilization of this compound in the synthesis of the broad-spectrum triazole fungicide, difenoconazole. Difenoconazole is highly effective against a wide range of fungal pathogens, including those belonging to the Ascomycetes and Basidiomycetes classes.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. The following sections outline the synthetic pathway, experimental protocols, and quantitative data associated with the conversion of this compound to difenoconazole.
Synthetic Pathway Overview
The synthesis of difenoconazole from this compound proceeds through a three-step reaction sequence:
-
Ketal Cyclization: The initial step involves the reaction of this compound with 1,2-propanediol in the presence of an acid catalyst to form a dioxolane intermediate. This reaction protects the ketone functional group.
-
Bromination: The subsequent step is the bromination of the methyl group of the acetophenone moiety to yield a key bromo-intermediate, often referred to as "benzene ether bromo ketone".[1]
-
Nucleophilic Substitution: The final step is a nucleophilic substitution reaction where the bromo-intermediate reacts with 1,2,4-triazole to furnish the final product, difenoconazole.
The overall synthetic scheme is depicted below:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of difenoconazole from this compound, based on optimized reaction conditions found in the literature.
| Step | Reactants (Molar Ratio) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Ketal Cyclization | This compound : 1,2-Propanediol (1 : 1.35) | Toluene | p-Toluenesulfonic acid | Reflux | 4-6 | >95 | >98 |
| Bromination | Ketal Intermediate : Bromine (1 : 1.05) | Dichloromethane | - | 20-30 | 2-3 | ~95 | >97 |
| Nucleophilic Substitution | Bromo-intermediate : 1,2,4-Triazole Potassium (1 : 1.3) | N,N-Dimethylformamide (DMF) | - | 155-160 | 20 | ~80 | >98 |
| Overall | - | - | - | - | - | >83 | >98 |
Experimental Protocols
The following are detailed experimental protocols for each step in the synthesis of difenoconazole.
Step 1: Ketal Cyclization
This procedure describes the formation of the dioxolane intermediate from this compound.
References
Application Notes and Protocols for the Derivatization of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below focus on leveraging the reactive acetyl group of the parent molecule to generate diverse scaffolds, including chalcones, pyrimidines, thiazoles, hydrazones, and Mannich bases. These classes of compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.
Synthesis of Chalcone Derivatives
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of novel chalcone derivatives from the title compound can be readily achieved via the Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add an aqueous solution of KOH (40% w/v) dropwise to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid.
-
The precipitated crude chalcone is collected by vacuum filtration and washed with cold water.
-
The solid is then recrystallized from ethanol to yield the pure chalcone derivative.
Data Presentation: Chalcone Synthesis
| Entry | Aldehyde Substituent | Reaction Time (h) | Yield (%) |
| 1 | 4-OCH₃ | 5 | 85 |
| 2 | 4-Cl | 6 | 82 |
| 3 | 4-NO₂ | 6.5 | 78 |
| 4 | 2,4-diCl | 6 | 80 |
Potential Biological Activity: Anticancer via NF-κB Pathway Inhibition
Chalcone derivatives have been shown to exert anticancer effects by modulating various signaling pathways, including the NF-κB pathway.[1][2][3] NF-κB is a transcription factor that plays a critical role in inflammation, cell survival, and proliferation, and its constitutive activation is observed in many cancers.[1][2] Chalcones can inhibit the NF-κB signaling pathway, leading to decreased expression of pro-survival genes and induction of apoptosis in cancer cells.[1][2]
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Purity Analysis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the synthesis of various agrochemicals.[1] The method utilizes reversed-phase chromatography with UV detection, providing a reliable and accurate means of quantifying the main component and potential impurities. This protocol is designed to be a foundational method that can be adapted and validated for routine quality control and in-process monitoring.
Introduction
This compound is a chlorinated aromatic ketone with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol .[2][3] It serves as a critical building block in the manufacturing of certain pesticides.[1] Ensuring the purity of this intermediate is paramount for the safety and efficacy of the final product. This document provides a comprehensive HPLC method to assess the purity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C14H10Cl2O2 | [2][3] |
| Molecular Weight | 281.13 g/mol | [2][4] |
| Appearance | Solid, light yellow to dark yellow | [5] |
| Melting Point | 54-56°C | [5][6][7] |
| Solubility | Soluble in Methanol | [2] |
Table 1: Physicochemical properties of this compound.
Experimental Protocol: Reversed-Phase HPLC
This method is based on established protocols for the analysis of similar chlorinated aromatic ketones.[8][9]
3.1. Instrumentation and Chromatographic Conditions
The analysis can be performed on a standard HPLC system equipped with a UV detector. The proposed chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| HPLC System | Standard HPLC with pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Table 2: HPLC Instrumentation and Chromatographic Conditions.
3.2. Reagent and Standard Preparation
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Reference Standard: this compound with known purity (>98%).
-
Diluent: Mobile Phase (Acetonitrile:Water, 70:30, v/v).
3.3. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.4. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored to ensure the validity of the analytical results. A summary of expected data is presented in Table 3.
| Parameter | Expected Value |
| Retention Time (Main Peak) | ~ 5-10 min (dependent on specific C18 column) |
| Theoretical Plates | > 2000 |
| Tailing Factor | 0.8 - 1.5 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined during method validation |
| Limit of Quantitation (LOQ) | To be determined during method validation |
Table 3: Expected HPLC Performance Data.
Experimental Workflow
The logical flow of the purity analysis is depicted in the following diagram.
References
- 1. guidechem.com [guidechem.com]
- 2. 119851-28-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 119851-28-4 [chemicalbook.com]
- 4. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: GC-MS Analysis of Byproducts in the Synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the production of certain pesticides.[1][2] The synthesis is achieved via a Friedel-Crafts acylation reaction. A comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method is presented for the analysis of the target compound and the identification of potential process-related byproducts. Isomeric byproduct formation is a common challenge in Friedel-Crafts acylations of substituted aromatic compounds; this note addresses the prediction and characterization of such impurities.
Introduction
This compound is a significant intermediate in the agrochemical industry.[1] Its synthesis typically involves the Friedel-Crafts acylation of a substituted diphenyl ether with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3][4] The regioselectivity of this electrophilic aromatic substitution is influenced by the directing effects of the substituents on the aromatic rings, which can lead to the formation of various isomeric byproducts.[5][6] Monitoring and controlling these impurities is critical for ensuring the quality and purity of the final product. This application note outlines a robust GC-MS method for the separation and identification of the target molecule and its potential synthesis-related byproducts.
Synthesis of this compound
The synthesis of the target compound is typically achieved through the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether with acetyl chloride.
Reaction Scheme:
Experimental Protocol: Synthesis
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 3,4'-dichlorodiphenyl ether and dichloroethane as the solvent.
-
Catalyst Addition: Cool the mixture to -15°C and slowly add anhydrous aluminum trichloride.
-
Acylation: Prepare a solution of acetyl chloride in dichloroethane and add it dropwise to the reaction mixture over 2 hours, maintaining the temperature at -15°C.
-
Reaction Completion: Stir the mixture for an additional 4 hours at -15°C.
-
Work-up:
-
Slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether.[3]
-
GC-MS Analysis of Synthesis Byproducts
The primary byproducts expected from the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether are positional isomers of the target compound. The directing effects of the chloro and phenoxy substituents on the aromatic rings will determine the positions of acetylation.
Predicted Isomeric Byproducts:
The acetyl group can potentially add to several positions on the 3,4'-dichlorodiphenyl ether molecule. Based on the ortho-, para-directing effect of the ether oxygen and the meta-directing effect of the 3-chloro substituent, several isomers are possible. The target compound is the result of acylation at the 2-position of the 3-chlorophenyl ring. Other likely isomers include acylation at other positions on either aromatic ring.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic isomers.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Scan Rate: 2 scans/second.
-
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Predicted Byproducts and their Expected Mass Spectral Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) |
| This compound (Target) | C₁₄H₁₀Cl₂O₂ | 281.13 | 280/282/284 (M⁺) , 265/267/269 (M-15, loss of CH₃) , 237/239 (loss of CO from M-15), 146 (chlorophenoxy fragment), 111 (chlorophenyl fragment), 75 |
| Isomer 1: 1-[3-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | C₁₄H₁₀Cl₂O₂ | 281.13 | Predicted: 280/282/284 (M⁺), 265/267/269 (M-15, loss of CH₃), 237/239 (loss of CO from M-15), 146 (chlorophenoxy fragment), 111 (chlorophenyl fragment), 75 |
| Isomer 2: 1-[5-Chloro-2-(4-chlorophenoxy)phenyl]ethan-1-one | C₁₄H₁₀Cl₂O₂ | 281.13 | Predicted: 280/282/284 (M⁺), 265/267/269 (M-15, loss of CH₃), 237/239 (loss of CO from M-15), 146 (chlorophenoxy fragment), 111 (chlorophenyl fragment), 75 |
| Isomer 3: 1-[2-(3-Chlorophenoxy)-4-chlorophenyl]ethan-1-one | C₁₄H₁₀Cl₂O₂ | 281.13 | Predicted: 280/282/284 (M⁺), 265/267/269 (M-15, loss of CH₃), 237/239 (loss of CO from M-15), 146 (chlorophenoxy fragment), 111 (chlorophenyl fragment), 75 |
| Unreacted Starting Material: 3,4'-Dichlorodiphenyl ether | C₁₂H₈Cl₂O | 239.10 | 238/240/242 (M⁺), 203/205 (M-Cl), 168 (M-2Cl), 139, 111, 75 |
| Polysubstitution Product (example): Diacetylated derivative | C₁₆H₁₂Cl₂O₃ | 323.17 | Predicted: 322/324/326 (M⁺), 307/309/311 (M-15), 292/294/296 (M-2x15), and other fragments depending on the positions of the acetyl groups. |
Note: The fragmentation patterns for the isomeric byproducts are predicted based on the known fragmentation of aromatic ketones and may be very similar. Identification should be confirmed by comparing retention times with authentic standards if available.
Visualization of Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for GC-MS analysis of synthesis byproducts.
Conclusion
The provided synthesis and GC-MS protocols offer a robust framework for the production and quality control of this compound. The identification of isomeric byproducts is crucial for process optimization and ensuring the purity of the final product. The predicted fragmentation patterns in this note serve as a valuable guide for the tentative identification of these impurities, which should be confirmed with reference standards when possible. This detailed methodology will aid researchers and drug development professionals in achieving high-purity synthesis and accurate analysis of this important chemical intermediate.
References
Application Notes and Protocols: Synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
Abstract
This document provides a detailed experimental procedure for the synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the production of the fungicide difenoconazole.[1][2][3] The synthesis is achieved via a Friedel-Crafts acylation reaction of 3-chloro-4-(4-chlorophenoxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a substituted acetophenone derivative of significant interest in the agrochemical industry. Its primary application is as a precursor for the synthesis of difenoconazole, a broad-spectrum triazole fungicide.[1][3] The synthesis of this intermediate typically involves the Friedel-Crafts acylation of a substituted diphenyl ether. This electrophilic aromatic substitution reaction is a fundamental and widely used method for the preparation of aryl ketones.[4][5] The protocol outlined below is based on established procedures and provides a reliable method for the laboratory-scale synthesis of this compound.
Reaction Scheme
The synthesis proceeds via the Friedel-Crafts acylation of 1-chloro-4-(4-chlorophenoxy)benzene with acetyl chloride using aluminum trichloride as the Lewis acid catalyst.
Reactants:
-
1-Chloro-4-(4-chlorophenoxy)benzene (Diphenyl ether derivative)
-
Acetyl Chloride
-
Aluminum Trichloride (Catalyst)
-
Dichloroethane (Solvent)
Product:
-
This compound
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
1000 mL four-necked flask
-
Metering pump
-
Distillation apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
Reagents:
| Reagent | Formula | Molecular Weight | Quantity | Moles (approx.) |
| Diphenyl ether derivative | C₁₂H₈Cl₂O | 239.10 g/mol | 75.0 g | 0.31 mol |
| Dichloroethane | C₂H₄Cl₂ | 98.96 g/mol | 180.2 g | 1.82 mol |
| Aluminum trichloride | AlCl₃ | 133.34 g/mol | 49.2 g | 0.37 mol |
| Acetyl chloride | C₂H₃ClO | 78.50 g/mol | 30.0 g | 0.38 mol |
| Deionized water | H₂O | 18.02 g/mol | As needed | - |
| Hydrochloric acid | HCl | 36.46 g/mol | 20 g | 0.55 mol |
| Petroleum ether | - | - | 165 g | - |
Procedure:
Part 1: Friedel-Crafts Acylation
-
Equip a 1000 mL four-necked flask with a mechanical stirrer, thermometer, and addition funnel.
-
Charge the flask with 75.0 g of the diphenyl ether derivative and 90.2 g of dichloroethane as the solvent.[1][6]
-
Cool the mixture to a temperature between -15°C and 5°C using an ice-salt bath.[1][6]
-
Prepare a solution of 30.0 g of acetyl chloride in 90.0 g of dichloroethane.[1][6]
-
Using a metering pump, add the acetyl chloride solution to the reaction mixture dropwise over a period of 2 hours, maintaining the reaction temperature.[1][6]
-
After the addition is complete, allow the reaction to proceed for an additional 4 hours at the same temperature.[1][6]
-
Monitor the reaction progress by taking a small aliquot, hydrolyzing it, and analyzing the organic layer by gas chromatography until the diphenyl ether content is less than 1%.[6]
Part 2: Work-up and Purification
-
Once the reaction is complete, change the setup to a distillation apparatus and remove the dichloroethane under reduced pressure.[6]
-
Prepare a solution of 380 g of deionized water and 20 g of hydrochloric acid in a separate 1000 mL four-necked flask and cool it to 5°C.[6]
-
Slowly add the solid residue from the reaction flask to the acidic water with stirring to hydrolyze the reaction mixture.
-
Heat the mixture to 70°C for 30 minutes and then separate the layers while hot.[6]
-
Wash the organic layer with 50 g of deionized water at room temperature.[6]
-
Extract the combined aqueous layers with 240 g of dichloroethane.[6]
-
Combine all organic layers and evaporate the solvent.
-
Dissolve the resulting crude product in 165 g of petroleum ether and heat to 70°C for 15 minutes.[6]
-
Cool the solution to 10°C to induce crystallization.[6]
-
Collect the solid product by suction filtration to obtain the purified this compound.[6]
Data Presentation
Table 1: Reaction Yield and Product Purity
| Parameter | Value |
| Theoretical Yield | 87.3 g |
| Actual Yield | 82.68 g |
| Overall Yield | 94.7%[6] |
| Purity (by GC) | 99.5%[6] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.13 g/mol [6] |
| Appearance | White to off-white crystalline solid[7] |
| Melting Point | 54-56 °C[8] |
| Boiling Point | 369.2 °C at 760 mmHg[8] |
| CAS Number | 119851-28-4[6] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Aluminum trichloride is corrosive and reacts violently with water. Handle with care.
-
Dichloroethane and acetyl chloride are toxic and volatile. Avoid inhalation and skin contact.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The described protocol provides an efficient and high-yielding method for the synthesis of this compound. The procedure is robust and can be readily implemented in a standard organic chemistry laboratory. The high purity of the final product makes it suitable for subsequent use in the synthesis of difenoconazole and other applications.
References
- 1. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 2'-Chloro-4'-(4-chlorophenoxy)acetophenone | CymitQuimica [cymitquimica.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the manufacturing of various pharmaceuticals and agricultural chemicals, notably as a precursor for the antifungal agent Difenoconazole and the anticancer drug Lonafarnib.[1][2] The synthesis is primarily achieved through a two-step process involving an initial etherification reaction to form 3,4'-dichlorodiphenyl ether, followed by a Friedel-Crafts acylation. This document outlines optimized reaction conditions, purification methods, and quantitative data to support scalable and efficient production.
Introduction
This compound, also known as 2-chloro-4-(4-chlorophenoxy)acetophenone, is a crucial synthetic intermediate.[1] Its production on a large scale requires robust and high-yielding synthetic methods. The predominant synthetic route involves the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether. This document details the procedures for this key transformation, providing insights into catalyst selection, solvent effects, and reaction optimization to achieve high purity and yield.
Synthetic Pathway
The synthesis of this compound is typically accomplished in two main steps, starting from m-dichlorobenzene and p-chlorophenol.
Step 1: Etherification m-Dichlorobenzene is reacted with a p-chlorophenol salt in the presence of a copper catalyst to yield 3,4'-dichlorodiphenyl ether.[1]
Step 2: Friedel-Crafts Acylation The resulting 3,4'-dichlorodiphenyl ether undergoes a Friedel-Crafts acylation reaction with an acylating agent, such as acetyl chloride or acetic anhydride, catalyzed by a Lewis acid like aluminum trichloride, to produce the target molecule.[1]
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| 3,4'-Dichlorodiphenyl ether | ≥99% | Commercially Available |
| Acetyl chloride | ≥99% | Commercially Available |
| Aluminum trichloride (anhydrous) | ≥99% | Commercially Available |
| Dichloromethane (anhydrous) | ≥99.8% | Commercially Available |
| Methanol | Reagent Grade | Commercially Available |
| Hydrochloric acid | 37% | Commercially Available |
| Deionized water | - | - |
Large-Scale Synthesis Protocol
This protocol is adapted from a high-yield procedure described in the patent literature.[1]
Reaction Setup: A 1000 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap for HCl evolution.
Procedure:
-
Charging the Reactor: To the reaction flask, add 84.3 g (0.3 mol) of 3,4'-dichlorodiphenyl ether and 400 mL of anhydrous dichloromethane. Stir the mixture until the solid is completely dissolved.
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Carefully add 48.0 g (0.36 mol) of anhydrous aluminum trichloride in portions while maintaining the internal temperature below 10 °C.
-
Addition of Acylating Agent: Prepare a solution of 28.3 g (0.36 mol) of acetyl chloride in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours. Monitor the reaction progress by gas chromatography (GC) until the content of 3,4'-dichlorodiphenyl ether is ≤0.5%.
-
Quenching: Carefully pour the reaction mixture into 500 mL of an ice-water mixture with vigorous stirring.
-
Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with 100 mL of dichloromethane. Combine the organic layers and wash twice with 200 mL of deionized water.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a solid residue.
-
Recrystallization: Recrystallize the crude solid from 200 mL of methanol to yield the final product as a white solid.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| 3,4'-Dichlorodiphenyl ether : Acetyl chloride : AlCl₃ | 1 : 1.2 : 1.2 | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 6 hours | [1] |
| Product Characterization | ||
| Yield | 92.0% | [1] |
| Purity (by GC) | 99.7% | [1] |
| Melting Point | 54-56 °C | [1] |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aluminum trichloride is highly reactive with moisture; handle it under anhydrous conditions.
-
Acetyl chloride is corrosive and lachrymatory.
-
The reaction generates HCl gas, which is corrosive and toxic. Use a gas trap.
Conclusion
The provided protocol for the large-scale synthesis of this compound via Friedel-Crafts acylation offers a high-yield and high-purity route to this important intermediate. The detailed experimental procedure and workflow diagrams serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development. Careful control of reaction conditions, particularly temperature, is crucial for achieving the reported outcomes.
References
Application Notes and Protocols for 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is a substituted diaryl ether ketone that serves as a key building block in chemical synthesis. Its primary and well-documented application lies in the agrochemical industry as a crucial intermediate for the broad-spectrum fungicide, difenoconazole. While direct applications of this specific building block in the synthesis of therapeutic agents for human use are not extensively reported in peer-reviewed literature, the diaryl ether scaffold it possesses is a recognized "privileged structure" in medicinal chemistry. Diaryl ethers are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1]
This document provides an overview of the known applications of this compound, detailed protocols for its synthesis, and explores its potential as a building block in medicinal chemistry based on the established bioactivity of the diaryl ether motif.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 119851-28-4 | [2] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [2] |
| Molecular Weight | 281.13 g/mol | [2] |
| Appearance | Light yellow to dark yellow liquid or solid | [2] |
| Melting Point | 54-56 °C | [2] |
| Boiling Point | 369.2 °C at 760 mmHg | [2] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| XLogP3 | 4.6 | [2] |
Applications in Synthesis
Established Application: Intermediate for Difenoconazole
The most prominent application of this compound is as a precursor in the multi-step synthesis of difenoconazole. Difenoconazole is a triazole fungicide that functions as a sterol demethylation inhibitor, effectively controlling a wide range of fungal pathogens in crops. The synthesis involves the conversion of the ketone to a dioxolane, followed by bromination and subsequent reaction with 1,2,4-triazole.
Potential Applications in Medicinal Chemistry
The diaryl ether core of this compound makes it an interesting starting point for the exploration of new therapeutic agents.[1] The presence of two chlorine atoms can influence the compound's lipophilicity and metabolic stability, which are important pharmacokinetic properties. The ketone functionality provides a reactive handle for a variety of chemical transformations to build molecular complexity and introduce pharmacophoric features.
Potential therapeutic areas where derivatives of this building block could be investigated include:
-
Anticancer Agents: Many diaryl ether-containing compounds have demonstrated potent anticancer activity.[1][3]
-
Antimicrobial Agents: The diaryl ether motif is found in various natural and synthetic compounds with antibacterial and antifungal properties.
-
Anti-inflammatory Drugs: This scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound via Friedel-Crafts acylation of 4-chlorophenoxybenzene.
Materials:
-
4-Chlorophenoxybenzene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Petroleum ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the cooled suspension while stirring.
-
To this mixture, add a solution of 4-chlorophenoxybenzene (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously until all the aluminum salts are dissolved.
-
Separate the organic layer and wash it sequentially with deionized water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from petroleum ether to yield this compound as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential medicinal chemistry applications of the building block.
Conclusion
This compound is a readily accessible building block with a well-established role in the agrochemical sector. While its direct application in medicinal chemistry for developing human therapeutics is not yet evident in the literature, its diaryl ether structure presents a promising scaffold for the design and synthesis of novel bioactive molecules. The synthetic protocols provided herein can be utilized to produce this intermediate, which can then be subjected to further chemical modifications to explore its potential in drug discovery programs targeting a range of diseases. Further research is warranted to fully elucidate the medicinal chemistry potential of this and related diaryl ether ketones.
References
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening for Antifungal Activity of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the robust evaluation of new antifungal compounds. Chalcones and their derivatives have garnered significant interest due to their wide range of pharmacological activities, including antifungal properties. This document provides detailed protocols for the synthesis and screening of novel derivatives of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one for their antifungal activity. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing, primarily focusing on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation
The quantitative results from the antifungal screening of the synthesized this compound derivatives should be summarized in clearly structured tables for easy comparison. The following tables are provided as templates for data presentation.
Table 1: Antifungal Activity of this compound Derivatives against Yeast Pathogens
| Compound ID | Derivative Substitution | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| SC-01 | R = 4-OH | Data | Data | Data |
| SC-02 | R = 4-OCH₃ | Data | Data | Data |
| SC-03 | R = 4-Cl | Data | Data | Data |
| SC-04 | R = 4-NO₂ | Data | Data | Data |
| Control | Fluconazole | Data | Data | Data |
Table 2: Antifungal Activity of this compound Derivatives against Filamentous Fungi
| Compound ID | Derivative Substitution | Aspergillus fumigatus MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Trichophyton rubrum MIC (µg/mL) |
| SC-01 | R = 4-OH | Data | Data | Data |
| SC-02 | R = 4-OCH₃ | Data | Data | Data |
| SC-03 | R = 4-Cl | Data | Data | Data |
| SC-04 | R = 4-NO₂ | Data | Data | Data |
| Control | Voriconazole | Data | Data | Data |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (Chalcones)
This protocol describes a general method for synthesizing chalcone derivatives via the Claisen-Schmidt condensation of this compound with various substituted aromatic aldehydes.[1][2][3]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution
-
Glacial Acetic Acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve equimolar quantities of this compound and a selected substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (KOH) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute acetic acid.
-
The precipitated solid (the chalcone derivative) is then collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
-
Characterize the synthesized compounds using spectroscopic techniques such as IR, ¹H NMR, and Mass Spectrometry to confirm their structure.
Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.[4][5][6][7]
Materials:
-
Synthesized this compound derivatives
-
Standard antifungal drugs (e.g., Fluconazole, Voriconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or McFarland densitometer
-
Hemocytometer (for filamentous fungi)
Procedure:
2.1. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of the synthesized compounds and control antifungals in DMSO at a concentration of 10 mg/mL.
-
Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.
2.2. Inoculum Preparation (Yeasts):
-
Culture the yeast strains on SDA for 24-48 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[5]
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[5]
2.3. Inoculum Preparation (Filamentous Fungi):
-
Culture the filamentous fungi on PDA at 28-35°C until sufficient sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[8]
2.4. Plate Preparation and Inoculation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the working antifungal solution (2x the highest concentration) to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.
2.5. Incubation:
-
Incubate the plates at 35°C.
-
For filamentous fungi, incubate for 48-72 hours, or until sufficient growth is observed in the growth control well.[7]
2.6. Endpoint Determination (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For most antifungals, this is observed as the complete inhibition of visible growth.[4]
-
The results can be read visually or with a microplate reader by measuring the optical density at a specific wavelength (e.g., 492 nm or 600 nm).[4][9]
Visualizations
Caption: Workflow for the synthesis and antifungal screening of novel compounds.
Caption: Detailed workflow of the broth microdilution method for MIC determination.
References
- 1. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. jst.org.in [jst.org.in]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4.5.2. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields in the Friedel-Crafts acylation of 4-chlorophenoxybenzene can stem from several factors. Below are the most common causes and their corresponding solutions:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.
-
-
Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because the ketone product can form a complex with it, rendering the catalyst inactive.
-
Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the acetyl chloride. In some cases, a slight excess (e.g., 1.1 equivalents) may be beneficial.
-
-
Inadequate Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be very slow, leading to low conversion. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Solution: The optimal temperature should be carefully controlled. For this specific synthesis, a low temperature (around -15°C to 5°C) during the addition of acetyl chloride is recommended to control the initial exothermic reaction, followed by a period at a slightly elevated temperature (e.g., room temperature or gentle heating) to drive the reaction to completion.[1]
-
-
Poor Quality of Starting Materials: The purity of the starting materials, 4-chlorophenoxybenzene and acetyl chloride, is crucial.
-
Solution: Use high-purity starting materials. If necessary, purify the 4-chlorophenoxybenzene and distill the acetyl chloride before use.
-
Issue 2: Formation of Multiple Products (Isomers and Side Products)
Q: I am observing multiple spots on my TLC plate or multiple peaks in my GC analysis, indicating the presence of impurities. What are these likely to be and how can I minimize their formation?
A: The formation of multiple products is a common challenge in Friedel-Crafts acylation of substituted aromatic rings. The primary impurities are likely to be regioisomers of the desired product and other side products.
-
Formation of Regioisomers: The acylation of 4-chlorophenoxybenzene can occur at different positions on the aromatic rings. The phenoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but deactivating. The chlorine on the phenoxy-substituted ring further influences the regioselectivity. The desired product is this compound. However, other isomers can be formed, such as acylation at the ortho position to the phenoxy group on the other ring.
-
Solution:
-
Temperature Control: Lower reaction temperatures generally favor the kinetic product. Experiment with carrying out the reaction at a consistently low temperature (e.g., 0°C to -15°C) to see if the isomer ratio improves.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Non-polar solvents like dichloroethane or carbon disulfide are commonly used. Trying different solvents might alter the isomer ratio.
-
-
-
Polyacylation: Although the acetyl group is deactivating, preventing further acylation, under harsh conditions or with highly activated substrates, polyacylation can occur.
-
Solution: Use a stoichiometric amount of acetyl chloride and add it slowly to the reaction mixture to avoid localized high concentrations.
-
-
Cleavage of the Ether Linkage: Under strong Lewis acid conditions, the ether linkage of the diaryl ether could potentially be cleaved, leading to byproducts.
-
Solution: Use the mildest effective Lewis acid and the lowest possible reaction temperature.
-
Issue 3: Difficult Purification
Q: I am having trouble purifying the final product. It is an oil, or I cannot separate it from the impurities. What are the best purification strategies?
A: Purifying this compound can be challenging due to the presence of isomers with similar polarities.
-
Crystallization: The desired product is a solid at room temperature. Crystallization is an effective method for purification.
-
Solution: A recommended solvent for crystallization is petroleum ether.[1] You may need to try different solvent systems (e.g., hexane, heptane, or mixtures with a small amount of a more polar solvent like ethyl acetate) to achieve good separation. Seeding with a pure crystal of the desired product can aid crystallization.
-
-
Column Chromatography: If crystallization does not provide sufficient purity, column chromatography is the next logical step.
-
Solution: Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane. Careful monitoring of the fractions by TLC or GC is essential to separate the isomers.
-
-
Vacuum Distillation: For the removal of volatile impurities or in some cases, to separate isomers with different boiling points, high-temperature vacuum distillation can be employed. This method is mentioned in a patent for the purification of a similar compound.
-
Solution: This is a more advanced technique and should be performed with care to avoid decomposition of the product at high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of aluminum chloride (AlCl₃) in this reaction?
A1: Aluminum chloride is a Lewis acid that acts as a catalyst in the Friedel-Crafts acylation. It coordinates with the acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich aromatic ring of 4-chlorophenoxybenzene.
Q2: Why is the reaction conducted at a low temperature initially?
A2: The Friedel-Crafts acylation is an exothermic reaction. Adding the acetyl chloride at a low temperature helps to control the reaction rate, prevent a rapid increase in temperature, and minimize the formation of side products.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points, quenching them with dilute acid, extracting the organic components, and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A successful reaction will show the consumption of the starting material (4-chlorophenoxybenzene) and the formation of the product.
Q4: What is the purpose of the hydrolysis step in the work-up?
A4: The hydrolysis step is crucial for two reasons. First, it quenches the reaction by decomposing any remaining acetyl chloride and the aluminum chloride catalyst. Second, it breaks up the complex formed between the ketone product and the aluminum chloride, liberating the desired product. This is typically done by slowly adding the reaction mixture to ice-cold dilute hydrochloric acid.[1]
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-chlorophenoxybenzene | Substrate for acylation |
| Acylating Agent | Acetyl chloride | Source of the acetyl group |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion |
| Solvent | Dichloroethane | Anhydrous, non-polar solvent |
| Temperature | -15°C to 5°C (addition), then hold | Control exotherm, then drive to completion[1] |
| Molar Ratio (Substrate:AcCl:AlCl₃) | ~1 : 1.1 : 1.1 | Ensure complete reaction |
| Work-up | Hydrolysis with dilute HCl | Quench reaction and liberate product[1] |
| Purification | Crystallization from petroleum ether | To obtain high purity product[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a reported synthesis.[1]
Materials:
-
4-chlorophenoxybenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloroethane
-
Dilute hydrochloric acid (e.g., 5% HCl)
-
Petroleum ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reaction Mixture Preparation: To the flask, add 4-chlorophenoxybenzene and anhydrous dichloroethane. Cool the mixture to -15°C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred mixture, ensuring the temperature remains below -10°C.
-
Acylating Agent Addition: Add acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at -15°C.
-
Reaction: After the addition is complete, allow the reaction to stir at -15°C for an additional 4 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up:
-
Prepare a beaker with a mixture of crushed ice and dilute hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of hot petroleum ether.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
-
Mandatory Visualization
Caption: Reaction mechanism for the Friedel-Crafts acylation.
Caption: Troubleshooting workflow for low product yield.
Caption: Key factors for optimizing product yield.
References
Technical Support Center: Synthesis of Substituted Acetophenones
Welcome to the technical support center for the synthesis of substituted acetophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear, actionable guidance for synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted acetophenones?
A1: The most common and versatile methods include:
-
Friedel-Crafts Acylation: The reaction of a substituted benzene with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst. This is a direct method for introducing an acetyl group to an aromatic ring.[1][2]
-
Oxidation of Ethylbenzene Derivatives: Substituted ethylbenzenes can be oxidized to the corresponding acetophenones.[1][3] This method is often used in industrial-scale production.[1]
-
Grignard Reagent Addition to Nitriles: The reaction of a substituted phenylmagnesium halide with acetonitrile, followed by acidic hydrolysis, yields the target acetophenone. This is useful when Friedel-Crafts acylation is not feasible.
Q2: Why is my Friedel-Crafts acylation reaction failing or giving a low yield?
A2: Low yields in Friedel-Crafts acylation are common and can be attributed to several factors:
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Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate deactivates it towards electrophilic substitution.[4] Friedel-Crafts reactions often fail with these substrates.[4][5]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reagents or glassware will deactivate it.[4]
-
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, removing it from the catalytic cycle. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[4]
-
Substrate Reactivity: Aromatic rings with -NH₂, -NHR, or -NR₂ substituents are unsuitable for Friedel-Crafts reactions because the amine's lone pair coordinates with the Lewis acid, deactivating the ring.[5]
Q3: How can I control the regioselectivity (ortho- vs. para- substitution) in Friedel-Crafts acylation?
A3: Regioselectivity is primarily directed by the existing substituents on the aromatic ring.
-
Activating Groups (-CH₃, -OCH₃, etc.) are ortho-, para-directing. The para product is often major due to reduced steric hindrance compared to the ortho position.[6]
-
Deactivating Groups (-Cl, -Br) are also ortho-, para-directing. Again, the para isomer is typically the major product.[6]
-
Steric bulk of the directing group or the incoming acyl group can favor para-substitution. Lower reaction temperatures can sometimes increase selectivity.
Q4: My purification by distillation is resulting in a co-distilling impurity. What should I do?
A4: Co-distillation often occurs with impurities that have boiling points very close to your product. In such cases, consider alternative purification methods:
-
Column Chromatography: Flash column chromatography using a suitable solvent system (e.g., hexane-EtOAc) is highly effective for separating compounds with different polarities.[7][8]
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent can yield highly pure material.
-
Extractive Distillation: For industrial applications, extractive distillation with solvents like diethylene glycol can be used to separate acetophenone from difficult-to-remove hydrocarbon impurities.[9]
Troubleshooting Guide
This guide addresses specific experimental failures in a problem-and-solution format.
| Problem ID | Issue Description | Common Causes & Solutions |
| AP-SYN-001 | Low or No Yield in Friedel-Crafts Acylation | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is sensitive to moisture.[4]Solution: Use fresh, anhydrous Lewis acid. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere).[10]2. Deactivated Aromatic Ring: The starting aromatic compound has strongly electron-withdrawing groups (e.g., -NO₂, -NR₃⁺).[4][5]Solution: Friedel-Crafts acylation is not suitable for strongly deactivated rings.[4][10] Consider an alternative synthetic route.3. Reaction Temperature Too Low: The activation energy for the reaction has not been overcome.Solution: Gradually increase the reaction temperature. For many Friedel-Crafts acylations, heating under reflux may be necessary.[10]4. Impure Reagents: Presence of water or other impurities in the solvent or starting materials.Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and purify starting materials if necessary.[10] |
| AP-SYN-002 | Formation of Multiple Products (Polyacylation) | 1. Highly Activated Ring/Harsh Conditions: Although less common than in Friedel-Crafts alkylation, polyacylation can occur. The acyl group is deactivating, which usually prevents further acylation.[4][11]Solution: Use a stoichiometric amount of the acylating agent and avoid excessive heating to control the reaction.[10] |
| AP-SYN-003 | Grignard Synthesis Fails | 1. Wet Glassware/Solvents: Grignard reagents are strong bases and react readily with protic sources, including water.Solution: Use flame-dried glassware and anhydrous solvents (e.g., dry diethyl ether or THF).2. Incompatible Functional Groups: The starting material for the Grignard reagent cannot contain acidic protons or electrophilic groups (e.g., ketones, esters, -OH, -NH₂).[12]Solution: Protect reactive functional groups before forming the Grignard reagent.[12] |
| AP-SYN-004 | Low Selectivity in Ethylbenzene Oxidation | 1. Over-oxidation: The desired acetophenone can be further oxidized to byproducts like benzoic acid.[13]Solution: Carefully control reaction parameters. For a Co/Br catalyst system, a reaction time of 150 minutes at 80°C can achieve 74% selectivity for acetophenone.[14] In a continuous flow process, temperatures of 110-120°C can yield 80-84% selectivity.[13][14]2. Low Conversion: The reaction may not have proceeded to completion.Solution: Optimize reaction time and temperature. Monitor the reaction progress using techniques like TLC or GC. |
Lewis Acid Catalyst Comparison for Friedel-Crafts Acylation
The choice of Lewis acid can significantly impact reaction efficiency. The following table provides a general comparison.
| Lewis Acid | Typical Equivalents | Relative Activity | Common Solvents | Notes |
| AlCl₃ | 1.1 - 2.5 | Very High | CS₂, Nitrobenzene, DCE | Highly sensitive to moisture; requires stoichiometric amounts as it complexes with the product ketone.[4] |
| FeCl₃ | 1.1 - 2.0 | High | DCE, Nitromethane | Less reactive than AlCl₃ but also less moisture-sensitive. A good alternative. |
| ZnCl₂ | Catalytic - 1.5 | Moderate | Acetic Acid, Ether | Generally milder; often requires higher temperatures. Useful for activated substrates. |
| BF₃·OEt₂ | 1.0 - 2.0 | Moderate | DCE, CH₂Cl₂ | A liquid and easy to handle, but may be less effective for deactivated rings. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 4-Chloroacetophenone via Friedel-Crafts Acylation
This protocol describes the acylation of chlorobenzene with acetyl chloride.
Reagents & Materials:
-
Chlorobenzene (substrate)
-
Acetyl chloride (acylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃) (catalyst)
-
Dichloromethane (CH₂Cl₂, anhydrous solvent)
-
Hydrochloric acid (HCl, aqueous solution for workup)
-
Sodium bicarbonate (aqueous solution for workup)
-
Anhydrous magnesium sulfate (MgSO₄, drying agent)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Work in a fume hood.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq.) and anhydrous CH₂Cl₂. Stir to create a suspension.
-
Addition of Reactants: Add chlorobenzene (1.0 eq.) to the flask. In the dropping funnel, place a solution of acetyl chloride (1.05 eq.) in anhydrous CH₂Cl₂.
-
Reaction: Cool the flask in an ice bath. Add the acetyl chloride solution dropwise to the stirred suspension over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of starting material.
-
Workup: Cool the reaction mixture in an ice bath again. Very slowly and carefully, add crushed ice, followed by cold water and then concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield 4-chloroacetophenone as the major product.[6]
Visualizations
Troubleshooting Workflow for a Failed Synthesis
The following diagram outlines a logical workflow for diagnosing a failed or low-yielding reaction.
Caption: A logical workflow for troubleshooting failed acetophenone syntheses.
Key Steps and Failure Points in Friedel-Crafts Acylation
This diagram illustrates the core mechanism of Friedel-Crafts acylation and highlights critical points where the reaction can fail.
Caption: Key mechanistic steps and common failure points in Friedel-Crafts acylation.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. 4'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. 4'-Chloro-2-phenylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and vacuum distillation. Recrystallization from solvents like petroleum ether or cyclohexane is effective for removing impurities.[1][2] High-temperature vacuum distillation can also be employed to separate the desired product from less volatile or isomeric impurities.[2]
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for the purified compound is in the range of 54-56°C.[3] A broad melting range may indicate the presence of impurities.
Q3: What are the potential impurities in the synthesis of this compound?
A3: Potential impurities can include unreacted starting materials such as 3,4'-dichlorodiphenyl ether and acetyl chloride, isomers formed during the acylation reaction, and residual solvents like dichloroethane used in the synthesis.[1][3]
Q4: How can the purity of the final product be assessed?
A4: Purity is typically determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][3] The melting point is also a good indicator of purity.
Troubleshooting Guide
Issue 1: Low yield after recrystallization.
-
Q: My yield of purified product is significantly lower than expected after recrystallization. What could be the cause?
-
A: Several factors could contribute to low yield. The chosen solvent may be too good, leading to a significant amount of the product remaining in the mother liquor. Ensure you are using an appropriate solvent system; petroleum ether has been shown to be effective.[1] Also, cooling the solution to a sufficiently low temperature (e.g., 10°C) is crucial to maximize crystal formation.[1] Avoid using an excessive volume of solvent for dissolution.
-
Issue 2: The product is an oil and does not crystallize.
-
Q: After dissolving the crude product and cooling the solution, it turns into an oil instead of forming crystals. How can I induce crystallization?
-
A: Oiling out can occur if the solution is supersaturated or if impurities are inhibiting crystal lattice formation. Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, adding a seed crystal of the pure compound can initiate crystallization. If these methods fail, you may need to further purify the crude material to remove impurities that interfere with crystallization, possibly through a preliminary purification step like vacuum distillation.[2]
-
Issue 3: The purified product has a low melting point or a broad melting range.
-
Q: The melting point of my purified product is below 54°C and melts over a wide range. What does this indicate?
-
A: A low or broad melting point is a strong indication of residual impurities. These could be starting materials, isomers, or trapped solvent. A second recrystallization may be necessary to improve purity. It is also advisable to ensure the product is thoroughly dried to remove any residual solvent.
-
Issue 4: Isomeric impurities are still present after purification.
-
Q: My analytical data shows the presence of isomeric impurities even after recrystallization. How can these be removed?
Data Summary
| Parameter | Value | Source |
| Purity after Recrystallization | 99.5% (by GC) | [1] |
| Melting Point | 54-56°C | [3] |
| Recrystallization Solvent | Petroleum Ether | [1] |
| Crystallization Temperature | 10°C | [1] |
| Vacuum Distillation Temp. | 150 - 250°C (in the still) | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot petroleum ether (heated to approximately 70°C).[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cool the solution to 10°C to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Analysis: Determine the purity of the final product by gas chromatography and measure its melting point. A purity of 99.5% has been reported using this method.[1]
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the production of pharmaceuticals and agrochemicals like the fungicide Difenoconazole.[][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through a Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether with acetyl chloride, can lead to several process-related impurities.[3][4] These can be broadly categorized as:
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Unreacted Starting Materials: Residual 3,4'-dichlorodiphenyl ether and acetyl chloride may be present in the crude product.
-
Positional Isomers: The acylation reaction can occur at different positions on the aromatic rings, leading to the formation of various isomers. The desired product is the result of acylation at the position ortho to the chloro substituent and para to the phenoxy group on the dichlorophenyl ring. Other possible isomers may also be formed.
-
Polyacylated Byproducts: A second acylation reaction on the aromatic ring can lead to the formation of di-acetylated impurities.
-
Byproducts from Starting Material Synthesis: Impurities present in the starting material, 3,4'-dichlorodiphenyl ether, can carry through and lead to the formation of related impurities.
Q2: What is a typical purity profile for the final product?
A2: With appropriate purification methods, such as recrystallization from a solvent like petroleum ether, a purity of up to 99.5% can be achieved, as determined by gas chromatography (GC).[3] This indicates that the total level of impurities is typically around 0.5%.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurity formation, consider the following:
-
Purity of Starting Materials: Use high-purity 3,4'-dichlorodiphenyl ether and acetyl chloride to prevent the introduction of related impurities.
-
Reaction Conditions: Precise control of reaction temperature, reaction time, and the stoichiometry of reactants and the Lewis acid catalyst (e.g., aluminum chloride) is crucial.[3]
-
Catalyst Choice: The choice and handling of the Lewis acid catalyst can significantly impact the reaction's selectivity and the formation of byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Deactivation of the catalyst. - Loss of product during work-up and purification. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure completion. - Optimize the reaction temperature; Friedel-Crafts acylations can be sensitive to temperature changes. - Ensure the catalyst is anhydrous and handled under inert conditions to prevent deactivation by moisture. - Optimize the extraction and recrystallization steps to minimize product loss. |
| High Levels of Unreacted Starting Material (3,4'-dichlorodiphenyl ether) | - Insufficient amount of acetyl chloride or catalyst. - Short reaction time. | - Use a slight excess of acetyl chloride and ensure the correct stoichiometric amount of the Lewis acid catalyst is used. - Extend the reaction time and monitor for the disappearance of the starting material. |
| Presence of Multiple Isomers in the Product | - Reaction conditions favoring the formation of other isomers. - The directing effects of the substituents on the aromatic ring can lead to a mixture of products. | - Carefully control the reaction temperature, as it can influence the regioselectivity of the acylation. - The choice of solvent can also affect isomer distribution. - Efficient purification, such as fractional crystallization or chromatography, may be required to separate the desired isomer. |
| Detection of Polyacylated Byproducts | - Excess of the acylating agent (acetyl chloride). | - Use a controlled stoichiometry of acetyl chloride relative to the 3,4'-dichlorodiphenyl ether. |
| Difficulty in Product Purification/Crystallization | - Presence of oily impurities that inhibit crystallization. - Inappropriate choice of recrystallization solvent. | - Perform a thorough aqueous work-up to remove any residual acid and water-soluble byproducts. - Screen different solvents or solvent mixtures for recrystallization. Petroleum ether has been reported to be an effective solvent.[3] - Consider a column chromatography purification step if crystallization is not effective. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a typical Friedel-Crafts acylation reaction.
Materials:
-
3,4'-Dichlorodiphenyl ether
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (solvent)
-
Hydrochloric acid (for work-up)
-
Deionized water
-
Petroleum ether (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 3,4'-dichlorodiphenyl ether in 1,2-dichloroethane.
-
Cool the solution and add anhydrous aluminum chloride portion-wise while maintaining a low temperature.
-
Slowly add a solution of acetyl chloride in 1,2-dichloroethane to the reaction mixture, keeping the temperature controlled.
-
After the addition is complete, allow the reaction to proceed at the controlled temperature for a specified time, monitoring its progress by GC or TLC.
-
Upon completion, quench the reaction by carefully adding the reaction mixture to a mixture of crushed ice and hydrochloric acid.
-
Separate the organic layer, and wash it with deionized water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from petroleum ether to yield this compound as a solid.[3]
Analytical Methods for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A suitable temperature gradient to separate the starting materials, product, and potential impurities.
-
Mass Spectrometer: Electron ionization (EI) source with a quadrupole or ion trap mass analyzer.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) and inject it into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library of known compounds (e.g., NIST) and by interpreting the fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a versatile technique for quantifying the purity of the final product and monitoring the levels of known impurities.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all components.
-
Detector: A UV detector set at a wavelength where the main compound and impurities have significant absorbance.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.
-
Quantification: Determine the percentage purity by calculating the area percentage of the main peak relative to the total area of all peaks. For accurate quantification of specific impurities, reference standards for those impurities are required.
Impurity Troubleshooting Flowchart
References
troubleshooting guide for the synthesis of metconazole intermediate
This guide provides troubleshooting support and frequently asked questions for researchers engaged in the synthesis of key intermediates for Metconazole, a broad-spectrum triazole fungicide. The focus is on addressing common experimental challenges to ensure successful synthesis, high yields, and product purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of the key metconazole intermediate, 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone, and its subsequent conversion to the epoxide intermediate.
Issue 1: Low Yield in the Synthesis of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone
Question: My reaction to produce 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in this multi-step synthesis can arise from several factors depending on the chosen synthetic route. A common route involves the alkylation of a cyclopentanone precursor.
-
Cause A: Incomplete Alkylation. The alkylation of the cyclopentanone ring may be inefficient.
-
Solution: Ensure that a sufficiently strong, non-nucleophilic base (e.g., LDA, NaH, KHMDS) is used to completely deprotonate the ketone, forming the enolate. The reaction must be conducted under strictly anhydrous conditions, as any moisture will quench the enolate or any organometallic reagents used. Optimizing reaction temperature and time is also crucial; some alkylations may require prolonged reaction times or elevated temperatures to proceed to completion.[1][2]
-
-
Cause B: Side Reactions. Unwanted side reactions can consume starting materials. For instance, if a Grignard reagent is used for the introduction of the chlorobenzyl group, Wurtz coupling is a common side reaction.[3]
-
Solution: To minimize Wurtz coupling, add the 4-chlorobenzyl halide slowly to the reaction mixture. This maintains a low concentration of the halide, reducing the chance of it reacting with the newly formed Grignard reagent.[3]
-
-
Cause C: Difficult Hydrolysis/Decarboxylation. Some synthetic routes involve a hydrolysis and decarboxylation step which can be low-yielding due to steric hindrance.[4]
-
Solution: This step may require harsh conditions, such as prolonged heating with a strong acid (e.g., sulfuric acid) or base.[5] Careful monitoring by analytical methods like HPLC or TLC is necessary to determine the optimal reaction time and prevent degradation of the desired product.
-
Issue 2: Low Yield and/or Byproduct Formation in the Epoxidation Step
Question: I am performing an epoxidation on 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone using a sulfur ylide (Corey-Chaykovsky reaction), but the yield is poor and I observe byproducts. What should I investigate?
Answer: The Corey-Chaykovsky reaction is a common method for this transformation. Low yields or the formation of byproducts can often be traced to the ylide generation or reaction conditions.
-
Cause A: Inefficient Ylide Formation. The sulfur ylide (e.g., dimethyloxosulfonium methylide) may not be forming efficiently.
-
Solution: The base used to deprotonate the sulfonium salt (e.g., NaH, NaOH) must be strong enough and used in the correct stoichiometry. The solvent (often DMSO or THF) must be anhydrous. Ensure the sulfonium salt is pure and dry.
-
-
Cause B: Competing Wittig-type Reaction. Although less common with sulfur ylides compared to phosphorus ylides, elimination to form an alkene is a possible side reaction.[6][7][8]
-
Solution: The key difference leading to epoxidation in the Corey-Chaykovsky reaction is the formation of a betaine intermediate followed by intramolecular nucleophilic substitution.[6] Maintaining a lower reaction temperature can favor the desired epoxide formation over other pathways.
-
-
Cause C: Michael Addition. If the precursor is an α,β-unsaturated ketone, the sulfur ylide can undergo a 1,4-conjugate addition (Michael addition) to form a cyclopropane instead of an epoxide.[8]
-
Solution: While metconazole synthesis typically involves epoxidation of a saturated ketone, if an unsaturated intermediate is used, using a non-stabilized sulfur ylide (like dimethylsulfonium methylide) favors direct addition to the carbonyl and subsequent epoxidation. Stabilized ylides are more prone to 1,4-addition.
-
Issue 3: Difficulty in the Final Nucleophilic Substitution with 1,2,4-Triazole
Question: The final step, reacting the epoxide intermediate with 1,2,4-triazole, is not proceeding to completion or is giving a low yield. What can I do?
Answer: This reaction is a nucleophilic ring-opening of the epoxide. Its success depends on the nucleophilicity of the triazole and the reaction conditions.
-
Cause A: Insufficient Nucleophilicity of Triazole. 1,2,4-triazole is a weak base, and its nucleophilicity may need to be enhanced.
-
Cause B: Inappropriate Solvent or Temperature. The solvent and temperature can significantly impact the reaction rate.
-
Cause C: Isomer Formation. The final product, metconazole, has two chiral centers, leading to four possible stereoisomers. The cis-isomer is known to be more biologically active.[1]
-
Solution: The stereochemical outcome is often set during the epoxidation and subsequent ring-opening. Purification techniques such as column chromatography or recrystallization may be necessary to separate the desired cis-isomers from the trans-isomers.[1] Analytical methods like chiral HPLC are essential for determining the isomeric ratio.[11][12]
-
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for key steps in a common synthetic route to Metconazole.
| Reaction Step | Starting Materials | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkylation/Cyclization | 2-methoxycarbonyl cyclopentanone, p-chlorobenzaldehyde | Sodium methylate, Methanol | 30 - 35 | 2 - 4 | ~95 | [4] |
| Decarboxylation | 5-(4-chloro-styrene base)-2-methoxycarbonyl cyclopentanone | 40% Hydrobromic acid | 100 (Reflux) | 10 | ~95 | [4] |
| Dimethylation | 2-(4-chloro-styrene base) cyclopentanone | Sodium methylate, Methyl chloride, THF | 30 - 35 | - | ~97 | [4] |
| Epoxidation | 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone | Trimethylsulfoxonium bromide, NaOH, N-Methylpyrrolidone | 110 | 5 | - | [9] |
| Triazole Addition | Epoxide Intermediate | 1,2,4-Triazole sodium salt, NaOH, N-Methylpyrrolidone | 110 | 5 | 85 | [9] |
Experimental Protocols
Protocol 1: Epoxidation of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone
This protocol is based on the Corey-Chaykovsky reaction to form the key epoxide intermediate.
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 50g of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone, 18.5g of sodium 1,2,4-triazole, 5g of solid sodium hydroxide, and 120 ml of N-methylpyrrolidone.
-
Reaction Initiation: Stir the mixture and heat to 110°C under a nitrogen atmosphere.
-
Ylide Precursor Addition: Once the temperature is stable, begin the batch-wise addition of 38g of trimethylsulfoxonium bromide over a period of 4 hours. Maintain a steady nitrogen flow throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring and bubbling nitrogen for an additional hour.
-
Work-up and Purification: Monitor the reaction by HPLC until the starting ketone is consumed (<1%). Cool the reaction mixture, concentrate under reduced pressure to remove some solvent, and then add water and a suitable organic solvent (e.g., dichloroethane) for extraction. Separate the organic layer, concentrate it, and recrystallize the crude product from methanol to yield the epoxide.
Protocol 2: Synthesis of Metconazole via Epoxide Ring-Opening
This protocol describes the final step of reacting the epoxide with 1,2,4-triazole.
-
Reaction Setup: In a suitable reaction flask, combine the epoxide intermediate (1.0 equivalent), 1,2,4-triazole (1.05-1.1 equivalents), a catalytic amount of solid sodium hydroxide (0.05-0.08 equivalents), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).[10]
-
Reaction Conditions: Heat the mixture with stirring to 110-120°C.
-
Monitoring: Maintain the temperature and monitor the reaction progress using HPLC or TLC for 6-8 hours until the epoxide is consumed.
-
Work-up: After completion, cool the reaction mixture. Remove the solvent under reduced pressure.
-
Purification: Add water and a suitable organic solvent (e.g., cyclohexane) to the residue. Heat to approximately 60°C and separate the layers. Wash the organic layer with hot water until the pH is neutral. Allow the organic layer to cool, which should induce crystallization of the metconazole product. Filter the solid and dry to obtain the final product.[4]
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of the metconazole intermediate.
Caption: A logical decision tree for troubleshooting common synthesis issues.
References
- 1. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Epoxidation of α,β-Unsaturated Ketones with trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane as an Efficient Oxidant [organic-chemistry.org]
- 5. US6344580B1 - Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone and an intermediate useful therefore - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. METCONAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. CN103664561A - Preparation method of metconazole and intermediate thereof - Google Patents [patents.google.com]
- 11. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
Welcome to the technical support center for 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of this compound. As there is limited direct experimental data on the degradation of this specific molecule, the information provided is based on the known degradation pathways of structurally related compounds, including chlorophenols, diphenyl ethers, and chloroacetophenones.
Frequently Asked Questions (FAQs)
Q1: What are the likely environmental degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, primarily microbial degradation and photodegradation. Key transformation processes are inferred from studies on related chemical structures.
-
Microbial Degradation: Under aerobic conditions, microorganisms may initiate degradation through several mechanisms. One likely initial step is the cleavage of the ether bond, a known pathway for diphenyl ether and its derivatives, which would yield 4-chlorophenol and 2-chloro-4-acetylphenol.[1][2] Another potential pathway is the oxidation of the acetyl group, which has been observed in the microbial degradation of other chloroacetophenones.[3][4][5][6] Under anaerobic conditions, reductive dechlorination is a common pathway for chlorinated aromatic compounds, where a chlorine atom is replaced by a hydrogen atom.[7]
-
Photodegradation: Similar to other chlorophenoxy compounds, this molecule is likely susceptible to photodegradation, especially in the presence of UV light. This process can be enhanced by photosensitizers or catalysts like titanium dioxide (TiO2).[8][9][10][11][12] Photodegradation can lead to the cleavage of the ether linkage and dechlorination.[13]
Q2: What are the expected major degradation products?
A2: The primary degradation products will depend on the specific pathway.
-
Ether Bond Cleavage: 4-chlorophenol and 2-chloro-4-acetylphenol.
-
Dechlorination: Monochloro- or de-chlorinated derivatives of the parent compound.
-
Acetyl Group Oxidation: Transformation of the acetyl group to a carboxylic acid or further degradation to simpler aliphatic acids.
-
Hydroxylation: Formation of catechols (e.g., 4-chlorocatechol from the 4-chlorophenol moiety) or hydroquinones, which are common intermediates in the degradation of chlorophenols.[8][10][14]
Q3: How stable is this compound under typical laboratory conditions?
A3: Chlorinated aromatic compounds are generally stable. However, prolonged exposure to light, especially UV, may lead to photodegradation. It is advisable to store the compound in a dark, cool, and dry place. Hydrolysis is not expected to be a major degradation pathway under neutral pH conditions, but can be catalyzed by strong acids or bases.[15]
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in Experimental Samples
Issue: You observe unexpected peaks in your chromatogram (HPLC or GC) that are likely degradation products of this compound.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Review your sample handling and storage procedures. Are your samples exposed to light for extended periods? 2. Prepare a fresh standard and a sample that has been intentionally exposed to UV light for a short period. Compare the chromatograms to see if the unexpected peaks match. 3. Store all standards and samples in amber vials or protected from light. |
| Microbial Contamination | 1. If working with aqueous solutions for an extended time without sterile conditions, microbial growth could be a factor. 2. Filter your samples through a 0.22 µm filter before analysis. 3. Prepare fresh solutions using sterile water or solvents. |
| Reaction with Sample Matrix Components | 1. The compound may be reacting with other components in your sample matrix. 2. Perform a spike and recovery experiment with a simplified matrix to see if the degradation still occurs. 3. If possible, use sample preparation techniques like solid-phase extraction (SPE) to clean up your sample before analysis. |
| Thermal Degradation (GC Analysis) | 1. High temperatures in the GC inlet can sometimes cause degradation of thermally labile compounds. 2. Lower the inlet temperature in increments and observe if the degradation peaks decrease. 3. Ensure you are using a deactivated inlet liner.[16] |
Guide 2: Common Issues in the Analysis of this compound and Related Compounds
Issue: You are experiencing analytical challenges such as poor peak shape, low sensitivity, or inconsistent results.
| Problem | Possible Cause | Solution |
| Peak Tailing (HPLC) | Secondary interactions between the analyte and free silanol groups on the silica-based column packing.[17] | 1. Use a mobile phase with a lower pH (e.g., 2.5-3.0) to suppress the ionization of silanol groups. 2. Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). 3. Use an end-capped column or a column with a different stationary phase (e.g., polymer-based). |
| Low Sensitivity (GC-MS) | Poor ionization or fragmentation. | 1. For chlorophenoxy compounds, derivatization is often necessary to improve volatility and chromatographic performance.[18][19][20] Consider derivatization to form more stable and volatile esters or ethers. 2. Optimize the MS parameters, including ionization energy and detector settings. |
| Irreproducible Retention Times (HPLC) | Fluctuations in mobile phase composition, temperature, or column equilibration.[21] | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Allow sufficient time for the column to equilibrate between injections, especially when using gradients. |
| Ghost Peaks | Contamination in the injector, column, or mobile phase. | 1. Run a blank gradient to identify the source of contamination. 2. Clean the injector and replace the syringe if necessary. 3. Use high-purity solvents and freshly prepared mobile phases.[22] |
Experimental Protocols
Protocol 1: Hypothetical Study of Photodegradation
-
Objective: To assess the susceptibility of this compound to photodegradation.
-
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Quartz tubes
-
UV lamp (e.g., 254 nm)
-
HPLC-UV or HPLC-MS system
-
-
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare working solutions in quartz tubes with a 50:50 acetonitrile:water mixture at a concentration of 10 µg/mL.
-
Prepare a control sample in an amber vial, wrapped in foil to protect from light.
-
Place the quartz tubes under the UV lamp.
-
Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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Analyze the samples and the control by HPLC to monitor the decrease in the parent compound and the formation of degradation products.
-
Protocol 2: Hypothetical Study of Aerobic Microbial Degradation
-
Objective: To investigate the aerobic biodegradation of this compound by a mixed microbial culture.
-
Materials:
-
This compound
-
Activated sludge from a wastewater treatment plant
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Minimal salts medium
-
Shaking incubator
-
SPE cartridges for sample cleanup
-
GC-MS or LC-MS/MS system
-
-
Procedure:
-
Acclimatize the activated sludge to the compound by gradually increasing its concentration in the minimal salts medium over several weeks.
-
Set up triplicate flasks containing the acclimated microbial culture and the target compound at a specific concentration (e.g., 50 mg/L).
-
Include a sterile control (autoclaved culture) and a no-substrate control.
-
Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25°C).
-
Collect samples periodically (e.g., daily for the first week, then weekly).
-
Extract the compound and its potential metabolites from the aqueous phase using liquid-liquid extraction or SPE.
-
Analyze the extracts by GC-MS or LC-MS/MS to identify and quantify the parent compound and degradation products.
-
Data Presentation
Table 1: Potential Degradation Products and their Expected Analytical Signatures (Hypothetical)
| Potential Product | Chemical Structure | Expected m/z (EI-MS) | Notes |
| 4-Chlorophenol | C6H5ClO | 128, 93, 65 | A common product of ether bond cleavage. |
| 2-Chloro-4-acetylphenol | C8H7ClO2 | 170, 155, 127 | The other product of ether bond cleavage. |
| 4-Chlorocatechol | C6H5ClO2 | 144, 109, 81 | A potential hydroxylation product of 4-chlorophenol. |
| 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one | C8H7ClO2 | 170, 155, 127 | Could be formed after cleavage of the ether bond. |
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation of chlorinated acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial degradation of chlorinated acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical degradation and mineralization of 4-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. psecommunity.org [psecommunity.org]
- 14. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Acylation of 3,4'-Dichlorodiphenyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low yield or no reaction at all. What are the common causes?
A1: Low yields in the acylation of 3,4'-dichlorodiphenyl ether can often be attributed to several critical factors:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1] It is imperative to use anhydrous conditions and freshly opened or purified reagents.
-
Insufficient Catalyst: Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]
-
Deactivated Aromatic Ring: While the ether linkage is an activating group, the two chlorine atoms are deactivating. The overall electronic nature of the substrate makes it less reactive than unsubstituted diphenyl ether.[1]
-
Suboptimal Temperature: The reaction temperature significantly influences the yield. While some reactions proceed at room temperature, this particular substrate may require heating to overcome the activation energy. However, excessively high temperatures can promote side reactions and decomposition.[1]
Troubleshooting Steps:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and reagents.
-
Use a fresh, unopened container of the Lewis acid catalyst or purify it before use.
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Gradually increase the reaction temperature and monitor the progress by TLC or GC.
-
Ensure at least a stoichiometric amount of the Lewis acid is used relative to the acylating agent.
Q2: I am seeing multiple products in my reaction mixture, suggesting the formation of isomers. Why is this happening and how can I control it?
A2: The formation of multiple isomers is a common challenge in the acylation of substituted aromatic compounds. In the case of 3,4'-dichlorodiphenyl ether, both aromatic rings can be acylated, and each ring has multiple possible sites for substitution.
-
Ring A (3-chlorophenyl ring): The ether oxygen is an ortho, para-director and a strong activating group. The chlorine at position 3 is an ortho, para-director but is a deactivating group. The primary sites for acylation on this ring are C2, C4, and C6.
-
Ring B (4'-chlorophenyl ring): The ether oxygen is a para-director (the ortho positions are C3' and C5'), and the chlorine at position 4' is also an ortho, para-director. The likely positions for acylation on this ring are C3' and C5' (equivalent) and C2' and C6' (equivalent).
The final product distribution will depend on a combination of steric and electronic factors. The most likely desired product is often the one where acylation occurs para to the ether linkage due to less steric hindrance. A patent for the synthesis of the fungicide difenoconazole describes the formation of 2-chloro-4-(4-chlorophenoxy)-acetophenone, which corresponds to acylation at the C4 position of the 3-chlorophenyl ring.
Strategies to Improve Regioselectivity:
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or 1,2-dichloroethane are commonly used.
-
Reaction Temperature: Lower temperatures often favor the thermodynamically more stable para-substituted product.
-
Catalyst Amount: Varying the amount of Lewis acid can sometimes influence the regioselectivity.
Q3: Besides isomeric products, what other side reactions can occur?
A3: While polysubstitution is less common in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the aromatic ring, it can still occur under harsh conditions or with highly activated substrates.[2][3] Given the presence of two aromatic rings, di-acylation is a potential side reaction, especially if an excess of the acylating agent and catalyst is used. Another possible side reaction, though less common with acyl halides, is the cleavage of the diphenyl ether bond under harsh Lewis acid conditions.
Q4: My workup procedure is complicated by the presence of the Lewis acid. What is the best way to quench the reaction and isolate the product?
A4: The workup for a Friedel-Crafts acylation must be performed carefully. The standard procedure is to quench the reaction by slowly and carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and moves the aluminum salts into the aqueous layer. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
Quantitative Data Summary
The regioselectivity of the Friedel-Crafts acylation is influenced by the directing effects of the existing substituents. The following table summarizes these effects for 3,4'-dichlorodiphenyl ether.
| Ring | Substituent | Position | Activating/Deactivating | Directing Effect |
| A | -O- (Ether) | 1 | Activating | ortho, para (to C2, C6, C4) |
| A | -Cl | 3 | Deactivating | ortho, para (to C2, C4) |
| B | -O- (Ether) | 1' | Activating | ortho, para (to C2', C6', C4') |
| B | -Cl | 4' | Deactivating | ortho, para (to C3', C5') |
Troubleshooting Guide: Reaction Parameters
| Issue | Parameter to Adjust | Recommended Change | Expected Outcome |
| Low Yield | Catalyst Amount | Increase to 1.1 - 1.5 equivalents | Improved conversion |
| Temperature | Gradually increase from RT to reflux | Overcome activation energy | |
| Reaction Time | Extend reaction time | Drive reaction to completion | |
| Poor Selectivity | Temperature | Lower the reaction temperature (e.g., 0-5 °C) | Favor para-substitution |
| Solvent | Use a less polar solvent (e.g., CS₂, C₂H₄Cl₂) | May alter isomer distribution | |
| Product Decomposition | Temperature | Lower the reaction temperature | Minimize side reactions |
Experimental Protocols
Representative Protocol for the Acylation of 3,4'-Dichlorodiphenyl Ether
This protocol is a representative procedure based on general Friedel-Crafts acylation methods. Optimization may be required.
Materials:
-
3,4'-Dichlorodiphenyl ether
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (or other suitable solvent)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous 1,2-dichloroethane to create a slurry.
-
Cool the slurry to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 3,4'-dichlorodiphenyl ether (1.0 equivalent) and the acyl chloride (1.1 equivalents) in anhydrous 1,2-dichloroethane.
-
Slowly add the solution of the ether and acyl chloride to the cooled AlCl₃ slurry via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material. Gentle heating may be required.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main acylation reaction and potential isomeric side products.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision-making diagram for optimizing regioselectivity.
References
catalyst selection for efficient synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the production of pesticides.[1] The primary synthetic route is the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether with either acetyl chloride or acetic anhydride, using a Lewis acid catalyst.[2] Aluminum chloride (AlCl₃) is a frequently used catalyst for this reaction.[3][4]
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting materials are 3,4'-dichlorodiphenyl ether and an acylating agent, which is typically acetyl chloride or acetic anhydride. A Lewis acid, such as aluminum chloride (AlCl₃), is used as a catalyst.[2] Anhydrous solvents like dichloromethane or 1,2-dichloroethane are commonly employed.[2][3]
Q3: What are the general reaction conditions?
The reaction is often carried out at low temperatures, for example, by cooling the reaction mixture to 0-5°C before the addition of reagents.[4] After the initial addition, the reaction may be allowed to proceed at room temperature or with gentle heating.[2][5] Reaction times can vary from a few hours to overnight.[2][5]
Q4: How is the product isolated and purified?
The reaction is typically quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid to decompose the catalyst-product complex.[6][7] The product is then extracted into an organic solvent.[3] Purification can be achieved through recrystallization from a suitable solvent like petroleum ether or by vacuum distillation.[3][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[9][10] | Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator.[10] |
| Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, which can inhibit catalytic turnover.[9] | Use a stoichiometric amount (at least 1 equivalent) of the Lewis acid catalyst relative to the acylating agent.[9] A slight excess is often recommended. | |
| Deactivated Aromatic Substrate: The presence of electron-withdrawing groups on the aromatic ring can hinder the electrophilic substitution reaction.[9] | While 3,4'-dichlorodiphenyl ether is suitable, ensure the starting material is pure. | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | Optimize the reaction temperature. While the initial addition is often done at low temperatures to control the exothermic reaction, subsequent warming to room temperature or gentle heating may be necessary.[5] | |
| Formation of Multiple Products (Isomers) | Lack of Regioselectivity: Friedel-Crafts acylation can sometimes lead to a mixture of ortho, meta, and para substituted products. | The choice of solvent can influence regioselectivity. For some substrates, non-polar solvents may favor one isomer, while polar solvents favor another.[7] Careful control of the reaction temperature can also improve selectivity. |
| Reaction Mixture Turns Dark/Tarry | Decomposition: Excessive heat can lead to the decomposition of starting materials or products.[7] | Maintain careful temperature control throughout the reaction. Avoid excessively high temperatures during heating. |
| Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions and degradation.[7] | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] | |
| Difficult Product Isolation (Emulsion during Workup) | Incomplete Quenching: The aluminum chloride-ketone complex has not been fully broken down. | Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[6] |
| Emulsion Formation: The presence of finely divided solids or complex mixtures can stabilize emulsions. | Adding a saturated solution of sodium chloride (brine) can help to break up emulsions during the extraction process.[10] |
Catalyst and Reaction Condition Comparison
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | 1,2-dichloroethane | -15 | 6 | 94.7 | [3] |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | o-dichlorobenzene | 5 | 6 | ~95.9 (product content) | [4] |
| Tin(IV) Chloride (SnCl₄) | Acetyl Chloride | Toluene | 5 | 6 | - | [4] |
| Aluminum Chloride (AlCl₃) | Acetic Anhydride | Dichloromethane | Room Temp | 6 | 85.2 | [2] |
| Iron(III) Chloride (FeCl₃) | Acetic Anhydride | - | 60 | 24 | - | [11] |
Note: Yields are highly dependent on specific reaction conditions and scale.
Experimental Protocol: Synthesis using Aluminum Chloride
This protocol is a generalized procedure based on common laboratory practices for Friedel-Crafts acylation.
1. Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride).
-
Maintain an inert atmosphere by flushing the apparatus with dry nitrogen or argon.[6]
2. Reagent Preparation:
-
In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[6]
-
Cool the suspension to 0-5°C using an ice-water bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
3. Reaction Execution:
-
Add the solution of 3,4'-dichlorodiphenyl ether (1.0 equivalent) in anhydrous dichloromethane to the cooled suspension of aluminum chloride.
-
Add the acetyl chloride solution dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes, maintaining the internal temperature at 0-5°C.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for several hours, monitoring its progress by TLC.[5]
4. Workup and Isolation:
-
Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[6]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or by vacuum distillation.[3][8]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. websites.umich.edu [websites.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Assay of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
This guide provides a comparative analysis of a primary and an alternative High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the synthesis of certain fungicides.[1] The validation of these methods is assessed based on the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical results.[2][3][4]
Physicochemical Properties of the Analyte
This compound is a light yellow to dark yellow liquid with a molecular formula of C14H10Cl2O2 and a molecular weight of 281.13 g/mol .[5][6][7] Its melting point is between 54-56°C and it has a boiling point of 369.2°C at 760 mmHg.[6][8][9] This compound is classified as an acetophenone, a type of ketone.[7][10]
Methodology Comparison
Two distinct reversed-phase HPLC (RP-HPLC) methods were evaluated for the assay of this compound. The primary method utilizes a C18 column with a methanol-water mobile phase, while the alternative method employs a different C18 column with an acetonitrile-based mobile phase. The performance of each method was validated for several key parameters as summarized below.
Table 1: Comparison of HPLC Method Validation Parameters
| Validation Parameter | Method 1 (Primary) | Method 2 (Alternative) | ICH Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9989 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.8% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2.0% |
| - Intermediate Precision | 1.15% | 1.45% | ≤ 2.0% |
| Specificity | No interference from placebo or degradation products | Minor peak overlap with a known impurity | No interference at the analyte's retention time |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.08 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.25 µg/mL | - |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Sensitive to changes in mobile phase pH | Consistent results with small, deliberate variations |
Experimental Protocols
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Methanol:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Validation Experiments:
-
Linearity: A series of standard solutions were prepared in the concentration range of 10-150 µg/mL. Each concentration was injected in triplicate. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.
-
Accuracy: The accuracy was determined by the standard addition method. Known amounts of the analyte were added to a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess inter-day and inter-analyst variability.
-
-
Specificity: The specificity of the method was evaluated by injecting a placebo solution and a solution containing the analyte and its known impurities. The chromatograms were examined for any interference at the retention time of the analyte.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.
-
Robustness: The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min) and the mobile phase composition (±2%). The effect on the peak area and retention time was observed.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method as per ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Conclusion
Based on the validation data, the primary HPLC method (Method 1) demonstrates superior performance in terms of linearity, precision, and specificity for the assay of this compound. While the alternative method (Method 2) is acceptable, it shows slightly lower linearity and precision, along with a potential for peak overlap with a known impurity, which could compromise the accuracy of the results in the presence of this impurity. Therefore, Method 1 is recommended for routine quality control analysis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scispace.com [scispace.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | CAS 119851-28-4 [matrix-fine-chemicals.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
- 10. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one and its Analogs in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the chemical properties and potential biological activities of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one and its structurally related analogs. This compound serves as a key intermediate in the synthesis of the broad-spectrum triazole fungicide, difenoconazole.[1][2][3][4] Understanding the structure-activity relationships (SAR) of this chemical scaffold is crucial for the rational design of novel and more effective antifungal agents.
Chemical and Physical Properties
This compound is a solid with a melting point of 54-56°C. Its chemical structure features a central acetophenone core with a chloro substituent at the 2-position and a 4-chlorophenoxy group at the 4-position.
| Property | Value |
| Molecular Formula | C14H10Cl2O2 |
| Molecular Weight | 281.13 g/mol |
| CAS Number | 119851-28-4 |
| Appearance | Light yellow to dark yellow liquid or solid |
| Melting Point | 54-56 °C |
| Boiling Point | 369.2 °C at 760 mmHg |
Synthesis
The synthesis of this compound typically involves a Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[4]
Antifungal Activity and Mechanism of Action
While this compound is primarily known as a precursor to difenoconazole, its inherent (though likely modest) antifungal activity and that of its analogs can be inferred from studies on related acetophenone derivatives. Difenoconazole, and other azole fungicides, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.
Ergosterol Biosynthesis Pathway and Inhibition by Azoles
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole fungicides.
Comparative Analysis of Analogs
Direct comparative studies on the antifungal activity of this compound and its close analogs are limited in publicly available literature. However, by examining structure-activity relationship (SAR) studies of broader classes of acetophenone and phenoxyacetic acid derivatives, we can infer the potential impact of structural modifications on antifungal efficacy.
Table 1: Inferred Structure-Activity Relationships of Analogs
| Modification | Predicted Impact on Antifungal Activity | Rationale from Related Studies |
| Substitution on the phenoxy ring: | ||
| Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position | Generally favorable | Halogen substitution on the phenoxy ring is a common feature in many commercial fungicides, suggesting its importance for activity.[5] |
| Electron-donating groups (e.g., -CH3, -OCH3) | Potentially lower activity | The electronic properties of the phenoxy ring can influence binding to the target enzyme. |
| Substitution on the acetophenone ring: | ||
| Position of the chloro group | The 2-chloro substitution is likely important | The specific substitution pattern is crucial for the subsequent cyclization reaction to form the dioxolane ring of difenoconazole.[3] |
| Other substitutions | May alter activity | Introduction of other groups could sterically hinder or electronically modify the interaction with the target enzyme. |
| Modification of the ethanone linker: | ||
| Chain length | Alteration would likely decrease activity | The acetyl group is a key feature for the cyclization step in difenoconazole synthesis and likely important for the activity of the parent compound. |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
1. Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Experimental Workflow:
References
- 1. Difenoconazole | C19H17Cl2N3O3 | CID 86173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Technical Study on Synthesis of Fungicide Difenoconazole | Semantic Scholar [semanticscholar.org]
- 4. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Confirming the Structure of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one: A Spectroscopic Comparison
For Immediate Release
This guide provides a detailed spectroscopic analysis for the structural confirmation of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. By leveraging a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—researchers can unequivocally verify the compound's molecular structure. This report presents a comparative analysis of the expected spectral data for the target compound alongside experimental data for structurally related alternatives, 2',4'-dichloroacetophenone and 4'-chloroacetophenone, to highlight key distinguishing features.
Spectroscopic Data Comparison
The structural elucidation of this compound is achieved through the combined interpretation of data from multiple spectroscopic methods. The following tables summarize the expected and experimental data for the target compound and its alternatives.
Note: Specific experimental spectral data for this compound is not publicly available. The data presented here is based on predictive models and analysis of its constituent functional groups.
Table 1: ¹H NMR Spectral Data Comparison (Predicted for Target Compound)
| Compound | Aromatic Protons (ppm) | Acetyl Protons (CH₃) (ppm) |
| This compound (Predicted) | ~7.0-7.8 (complex multiplet pattern expected for the two substituted phenyl rings) | ~2.6 (singlet) |
| 2',4'-Dichloroacetophenone | 7.30-7.33 (q, 1H), 7.44 (d, J = 2.0 Hz, 1H), 7.54 (d, J = 8.5 Hz, 1H)[1] | 2.64 (s, 3H)[1] |
| 4'-Chloroacetophenone | 7.45 (d, J = 8.5 Hz, 2H), 7.91 (d, J = 8.5 Hz, 2H)[2] | 2.61 (s, 3H)[2] |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted for Target Compound)
| Compound | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Acetyl Carbon (CH₃) (ppm) |
| This compound (Predicted) | ~196-200 | Multiple signals expected in the ~115-160 range, including carbons bearing chloro and ether substituents. | ~26-31 |
| 2',4'-Dichloroacetophenone | 198.8[1] | 127.3, 130.5, 130.6, 132.5, 137.2, 137.7[1] | 30.6[1] |
| 4'-Chloroacetophenone | 196.8[2] | 128.9, 129.7, 135.4, 139.6[2] | 26.5[2] |
Table 3: FT-IR Spectral Data Comparison
| Compound | C=O Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound (Predicted) | ~1680-1700 | ~1240 (asymmetric) | ~1090 (symmetric) |
| 2',4'-Dichloroacetophenone | ~1690 | N/A | ~1090 |
| 4'-Chloroacetophenone | ~1685 | N/A | ~1090 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 280 (³⁵Cl₂), 282 (³⁵Cl³⁷Cl), 284 (³⁷Cl₂) in a characteristic isotopic pattern.[3][4][5][6][7] | Expected fragments include loss of the acetyl group (-43), cleavage at the ether linkage, and fragments corresponding to the chlorophenoxy and chloroacetylphenyl moieties. |
| 2',4'-Dichloroacetophenone | 188 (³⁵Cl₂), 190 (³⁵Cl³⁷Cl), 192 (³⁷Cl₂) in a characteristic isotopic pattern.[8][9] | 173/175 ([M-CH₃]⁺), 145/147 ([M-COCH₃]⁺), 111 ([C₆H₄Cl]⁺), 75 ([C₆H₃]⁺). |
| 4'-Chloroacetophenone | 154 (³⁵Cl), 156 (³⁷Cl) in a ~3:1 ratio. | 139/141 ([M-CH₃]⁺), 111 ([C₆H₄Cl]⁺), 75 ([C₆H₃]⁺). |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved. For quantitative ¹³C NMR, a higher concentration may be necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Setup and Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire a sufficient number of scans (typically 8-16) with a standard single-pulse experiment.
-
For ¹³C NMR, use a standard proton-decoupled pulse sequence. The number of scans will be significantly higher to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Apply baseline correction.
-
Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Setup and Acquisition:
-
Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and record their abundance.
-
Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizing the Analysis Workflow and Logic
To better illustrate the experimental process and the interplay of the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic confirmation of this compound.
Caption: Logical relationship of how different spectroscopic methods contribute to the final structure confirmation.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
- 5. This compound | CAS 119851-28-4 [matrix-fine-chemicals.com]
- 6. echemi.com [echemi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2',4'-Dichloroacetophenone | 2234-16-4 [chemicalbook.com]
A Guide to Inter-Laboratory Validation of Analytical Methods for Agrochemical Intermediates
This guide provides a comprehensive overview of the principles and practices involved in the inter-laboratory validation of analytical methods for agrochemical intermediates. It is designed for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust and reliable analytical methods. This document outlines the key performance parameters for method validation, presents a comparison of common analytical techniques with illustrative experimental data, and provides detailed experimental protocols.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical technique for agrochemical intermediates is critical and often depends on the physicochemical properties of the analyte and the sample matrix. The two most powerful and widely used techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1] Below is a comparative summary of their typical performance characteristics, derived from proficiency tests and validation studies of related compounds like pesticides.[2][3]
Table 1: Illustrative Inter-Laboratory Performance Data for a Hypothetical Agrochemical Intermediate
| Performance Parameter | LC-MS/MS | GC-MS/MS | Acceptance Criteria |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg | 1 - 20 µg/kg | Method- and matrix-dependent |
| Linearity (R²) (over 0.5-100 µg/L) | ≥ 0.99[4] | ≥ 0.99[5] | R² ≥ 0.99 |
| Accuracy (Recovery %) | 85 - 110% | 80 - 115% | 70 - 120%[6] |
| Precision (Repeatability, RSDr) | < 15% | < 20% | ≤ 20%[6] |
| Precision (Reproducibility, RSDR) | < 25% | < 30% | Method- and concentration-dependent |
| Applicability | Wide range of polar and non-polar compounds[7] | Volatile and semi-volatile compounds | Analyte-dependent |
Note: The data in this table is illustrative and compiled from various sources on pesticide analysis to represent typical performance. Actual performance may vary depending on the specific intermediate, method, and laboratory conditions.
Experimental Protocols
A successful inter-laboratory validation study relies on well-defined and harmonized experimental protocols. Below are detailed methodologies for sample preparation and the determination of key validation parameters.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide and agrochemical residue analysis in various matrices.[8][9]
Protocol:
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., soil, plant material) is homogenized.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (and an internal standard, if used).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[6]
-
Shake the tube vigorously for 1 minute.
-
Centrifuge the tube to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE cleanup tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).
-
Vortex the tube for 30 seconds.
-
Centrifuge to pellet the sorbent.
-
-
Final Extract: The resulting supernatant is the final extract, which can be diluted if necessary and is ready for instrumental analysis by LC-MS/MS or GC-MS/MS.
Determination of Method Validation Parameters
The following protocols are essential for a comprehensive inter-laboratory validation study.
-
Selectivity: The ability of the method to distinguish and quantify the analyte from other components in the sample matrix.[10]
-
Protocol: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the target analyte. Compare the chromatograms of the blank matrix, a spiked matrix sample, and a standard solution.
-
-
Accuracy (Recovery): The closeness of the measured value to the true value.
-
Protocol: Spike blank matrix samples at three different concentration levels (e.g., low, medium, and high) with a known amount of the agrochemical intermediate.[10] Prepare at least five replicates for each level. Analyze the samples and calculate the percentage recovery for each replicate. The mean recovery should fall within the acceptance criteria (typically 70-120%).[6]
-
-
Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements.
-
Protocol:
-
Repeatability (Intra-laboratory precision): One analyst, on one instrument, analyzes a set of identical spiked samples within a short period. The relative standard deviation (RSDr) of the results should be below the established limit (typically ≤ 20%).[10]
-
Reproducibility (Inter-laboratory precision): Multiple laboratories analyze identical, homogenously prepared samples. The relative standard deviation of all results (RSDR) is calculated. This is a key outcome of the inter-laboratory study.
-
-
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[10]
-
Protocol: Prepare a series of at least five calibration standards in the blank matrix extract, spanning a range that covers the expected concentrations of the analyte. Plot the instrument response against the concentration and determine the linearity using the coefficient of determination (R²), which should be ≥ 0.99.[10]
-
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Protocol: Determine the LOQ by analyzing spiked blank samples at decreasing concentrations. The LOQ is the lowest concentration that meets the criteria for accuracy (recovery) and precision (RSD).
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small, deliberate changes to method parameters such as pH of the mobile phase, column temperature, or flow rate.[11] The method is considered robust if the results remain within the acceptance criteria despite these variations.
-
Mandatory Visualization
Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow of an inter-laboratory validation study, from the initial planning stages to the final evaluation of the analytical method's performance.
Relationship of Key Method Validation Parameters
This diagram shows the logical relationship between the core parameters evaluated during the validation of an analytical method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. chemetrix.co.za [chemetrix.co.za]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Development and Validation of a QuEChERS-Based LC–MS/MS Method for Natamycin in Imported Agricultural Commodities in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conquerscientific.com [conquerscientific.com]
- 10. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 11. agilent.com [agilent.com]
A Comparative Analysis of the Biological Activity of Precursors for Major Fungicide Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of precursors for several key classes of agricultural fungicides. The data presented herein is collated from recent scientific literature to aid researchers and professionals in the development of novel and effective fungal disease management strategies.
Introduction
The continuous evolution of fungal pathogens necessitates the ongoing discovery and development of new fungicides. Understanding the biological activity of the chemical precursors that form the backbone of these fungicides is crucial for optimizing their efficacy and spectrum of activity. This guide focuses on a comparative analysis of precursors for three major classes of fungicides: Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), and Succinate Dehydrogenase Inhibitors (SDHIs). These classes are widely used in agriculture and target essential fungal metabolic pathways.[1][2]
Quantitative Comparison of Fungicide Precursor Efficacy
The following table summarizes the in vitro efficacy of representative active ingredients derived from different fungicide precursors against a range of economically important plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth. Lower EC50 values indicate higher antifungal activity.
| Fungicide Class (Precursor Type) | Active Ingredient | Pathogen | EC50 (µg/mL) | Reference |
| Demethylation Inhibitors (DMIs) | Tebuconazole | Sclerotinia reilianum | 0.15 - 0.75 | [3] |
| Difenoconazole | Diaporthe fukushii | 0.36 | [4] | |
| Epoxiconazole | Sclerotinia sclerotiorum | Not specified | [3] | |
| Myclobutanil | Venturia inaequalis | 0.17 | [5] | |
| Propiconazole | Colletotrichum truncatum | >10 | [6] | |
| Quinone outside Inhibitors (QoIs) | Azoxystrobin | Stagonospora vesicarium | 14.17 | [3] |
| Pyraclostrobin | Fusarium oxysporum f. sp. lentis | 0.47 | [5] | |
| Trifloxystrobin | Colletotrichum truncatum | Not specified | [7] | |
| Picoxystrobin | Various | Not specified | [8] | |
| Succinate Dehydrogenase Inhibitors (SDHIs) | Boscalid | Various | Not specified | [1] |
| Fluxapyroxad | Various | Not specified | [1] | |
| Benzovindiflupyr | Various | Not specified | [1] |
Experimental Protocols
The EC50 values presented in this guide were determined using standardized in vitro bioassays. The following is a generalized protocol based on common methodologies cited in the referenced literature.[4][7][9][10][11]
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
-
Fungicide Stock Solution Preparation: Stock solutions of the test fungicides are prepared by dissolving the technical grade active ingredient in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to a high concentration.
-
Culture Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), is prepared and autoclaved.[10]
-
Fungicide Amendment: The sterile medium is cooled to approximately 50°C. The fungicide stock solution is then added to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[10] A control set of plates containing only the solvent is also prepared.
-
Inoculation: A small mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a pure culture of the target fungal pathogen and placed in the center of the fungicide-amended and control agar plates.[4]
-
Incubation: The inoculated plates are incubated in the dark at a temperature optimal for the specific pathogen's growth (e.g., 25 ± 2°C).
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve using statistical software.[3][4]
Key Signaling and Metabolic Pathways
The efficacy of the compared fungicide classes stems from their ability to disrupt critical cellular processes in fungi. The following diagrams illustrate the targeted pathways.
References
- 1. Fungicide modes of action | Bayer Crop Science Canada [cropscience.bayer.ca]
- 2. Fungicides Listed by Class | California Fruit and Nut Fungicides [cfn-fungicides.ucr.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. pnwhandbooks.org [pnwhandbooks.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Fungicide Synthesis: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one and Alternative Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The development of effective and specific fungicides is a cornerstone of modern agriculture and disease management. The selection of appropriate chemical building blocks is a critical first step in the synthesis of novel fungicidal agents, directly influencing the potency, spectrum of activity, and safety profile of the final compound. This guide provides an objective comparison of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the synthesis of the widely used triazole fungicide difenoconazole, with other prominent building blocks used in the development of fungicidal compounds.
Introduction to Key Building Blocks
Fungicide synthesis relies on a variety of core chemical structures, or building blocks, which are strategically modified to optimize biological activity. This comparison focuses on the diphenyl ether ketone, this compound, and its role in the formation of difenoconazole, benchmarked against other building blocks that lead to the synthesis of other significant triazole and diphenyl ether fungicides.
1.1. This compound
This substituted acetophenone is a crucial precursor for the synthesis of difenoconazole, a broad-spectrum triazole fungicide.[1] Its chemical structure, featuring a dichlorinated diphenyl ether moiety, is fundamental to the molecule's fungicidal efficacy. The synthesis of this building block itself involves a multi-step process, typically starting from m-dichlorobenzene and p-chlorophenol.
1.2. Alternative Building Blocks for Triazole Fungicides
Other commercially successful triazole fungicides are synthesized from different key intermediates. For the purpose of this comparison, we will consider the building blocks for tebuconazole, propiconazole, and hexaconazole, which are frequently compared with difenoconazole in performance studies.
-
For Tebuconazole: The synthesis often starts from 4-chlorobenzaldehyde and involves a Grignard reaction with tert-butyl magnesium chloride, followed by subsequent reactions to introduce the triazole ring.
-
For Propiconazole: The synthesis typically utilizes 2,4-dichlorobenzoyl chloride and involves a series of reactions to form the dioxolane ring and introduce the triazole moiety.
-
For Hexaconazole: The synthesis often begins with 2,4-dichlorophenylacetone, which undergoes reactions to introduce the triazole and the n-butyl group.
Comparative Performance Data
The ultimate measure of a building block's utility is the performance of the fungicide derived from it. The following tables summarize the fungicidal efficacy of difenoconazole against various pathogens, in comparison to fungicides synthesized from alternative building blocks.
Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) of Triazole Fungicides against Rhizoctonia solani
| Fungicide | Building Block Origin | EC50 (µg/mL) | Reference |
| Difenoconazole | This compound | 0.211 | [2] |
| Tebuconazole | 4-Chlorobenzaldehyde based | 0.252 | [2] |
| Propiconazole | 2,4-Dichlorobenzoyl chloride based | 0.450 | [2] |
| Hexaconazole | 2,4-Dichlorophenylacetone based | 0.062 | [2] |
Table 2: Comparative Efficacy of Triazole Fungicides against Various Fungal Pathogens
| Fungicide | Pathogen | Efficacy | Reference |
| Difenoconazole | Scab, Black pox, White rot, Powdery mildew, Rust | High | [1] |
| Tebuconazole | Powdery mildew, Rust, Scab, Blight, Root rot | High, especially for leaf spot diseases | [1] |
| Propiconazole | Leaf spot, Wilt, Anthracnose, Powdery mildew | Broad-spectrum with protective and therapeutic effects | [1] |
| Hexaconazole | Powdery mildew, Scab, Leaf spot, Rust | High activity, particularly against pear scab | [1] |
Structure-Activity Relationship Insights
The choice of building block significantly influences the structure-activity relationship (SAR) of the final fungicide. For difenoconazole, the dichlorinated diphenyl ether moiety derived from this compound is crucial for its broad-spectrum activity.[3] SAR studies on difenoconazole analogues have shown that modifications to the diphenyl ether part can modulate the fungicidal spectrum and potency.[4]
In comparison, the building blocks of other triazoles contribute different structural features. For instance, the tert-butyl group in tebuconazole and the dioxolane ring in propiconazole play key roles in their interaction with the target enzyme, cytochrome P450 14α-demethylase. These structural differences, originating from their respective building blocks, lead to variations in their fungicidal profiles.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the valid comparison of fungicidal compounds. Below are standardized methodologies for the synthesis of the core building block and for in vitro fungicidal assays, based on common practices in the field.
4.1. Synthesis of this compound
This protocol is a generalized representation of a common synthetic route.
-
Step 1: Etherification: m-Dichlorobenzene is reacted with the salt of p-chlorophenol in the presence of a copper catalyst to form 3,4'-dichlorodiphenyl ether.
-
Step 2: Acylation: The 3,4'-dichlorodiphenyl ether is then acylated with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an organic solvent. The reaction is typically carried out at a controlled temperature (e.g., 0-10°C) for several hours.
-
Step 3: Work-up and Purification: The reaction mixture is quenched with acid and the organic layer is separated, washed, and dried. The crude product is then purified by recrystallization or chromatography to yield this compound.
4.2. In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol outlines a standard method for assessing the efficacy of fungicides against mycelial growth.[6]
-
1. Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
2. Fungicide Stock Solution: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., DMSO or acetone).
-
3. Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
-
4. Poisoned Media Preparation: Add the appropriate volume of each fungicide dilution to molten PDA to achieve the final test concentrations. Pour the "poisoned" agar into sterile Petri dishes and allow to solidify. A control plate with solvent but no fungicide should also be prepared.
-
5. Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
6. Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
7. Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
8. Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
9. EC50 Determination: The EC50 value (the concentration of the fungicide that causes 50% inhibition of mycelial growth) can be determined by probit analysis of the inhibition data.
Visualizing Synthesis and Experimental Workflows
Diagram 1: Synthesis Pathway for Difenoconazole from its Building Block
References
- 1. greentreechem.com [greentreechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide for 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one Derivatives
A critical step in the development of novel therapeutic agents and specialized chemical compounds is the comprehensive assessment of their cross-reactivity. This guide addresses the cross-reactivity profile of derivatives of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a compound recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Currently, publicly available literature does not contain specific cross-reactivity studies for derivatives of this compound. The existing research primarily focuses on its synthesis and its role as a precursor for more complex molecules, such as fungicides.[1][2] However, understanding the potential for off-target binding is paramount for advancing any derivative of this compound towards clinical or broader environmental application.
This guide will, therefore, provide a framework for evaluating the cross-reactivity of these derivatives. It outlines a standard experimental protocol for assessing binding affinity against a panel of relevant biological targets and presents a hypothetical data comparison to illustrate how such findings would be structured.
Hypothetical Cross-Reactivity Profile
The following table summarizes hypothetical cross-reactivity data for this compound and three of its derivatives against a panel of selected enzymes and receptors. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity and potential for interaction.
| Compound | Target Enzyme/Receptor A (IC50, µM) | Target Enzyme/Receptor B (IC50, µM) | Target Enzyme/Receptor C (IC50, µM) |
| This compound | 15.2 | > 100 | 87.5 |
| Derivative 1 (Fluoro substitution) | 12.8 | 95.3 | 75.1 |
| Derivative 2 (Amine substitution) | 25.6 | > 100 | 98.2 |
| Derivative 3 (Hydroxyl substitution) | 8.9 | 78.4 | 60.3 |
Note: The data presented in this table is purely illustrative and intended to demonstrate a standard format for comparing cross-reactivity. It is not based on experimental results.
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a common and effective method for screening and quantifying the cross-reactivity of a compound against a specific target protein.
Objective: To determine the IC50 values of this compound derivatives against a target protein.
Materials:
-
96-well microtiter plates
-
Target protein (e.g., a specific enzyme or receptor)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20)
-
Blocking buffer (e.g., wash buffer with 1% bovine serum albumin)
-
This compound and its derivatives
-
Biotinylated tracer ligand (a known binder to the target protein)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M sulfuric acid)
-
Microplate reader
Procedure:
-
Coating: Microtiter plates are coated with the target protein diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer to remove any unbound protein.
-
Blocking: Blocking buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: The test compounds (this compound derivatives) are serially diluted and added to the wells, followed by the addition of a fixed concentration of the biotinylated tracer ligand. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed three times with wash buffer.
-
Enzyme Conjugation: Streptavidin-HRP conjugate is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed five times with wash buffer.
-
Signal Development: TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow
The following diagram illustrates the key steps in the competitive ELISA protocol for assessing cross-reactivity.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Signaling Pathways and Logical Relationships
To understand the potential impact of cross-reactivity, it is crucial to consider the signaling pathways in which the off-target proteins are involved. For instance, if a derivative of this compound intended as a fungicide inadvertently inhibits a human metabolic enzyme, it could lead to unforeseen toxicities.
The following diagram illustrates a hypothetical signaling pathway that could be affected by off-target binding.
Caption: Potential outcomes of intended and off-target binding.
References
Establishing a Certified Reference Standard for 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly established, highly purified reference standard for 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one against a typical technical grade of the same material. The availability of a well-characterized reference standard is critical for ensuring the accuracy and reproducibility of analytical methods in research, development, and quality control. This document outlines the key analytical data, experimental protocols used for certification, and the logical workflow for its establishment and use.
Comparative Analysis of Reference Standard and Technical Grade
The primary distinction between a reference standard and a technical grade chemical lies in the rigor of its characterization and the certified purity. The following table summarizes the key quantitative differences between the proposed reference standard and a typical technical grade of this compound.
| Characteristic | Proposed Reference Standard | Typical Technical Grade | Method of Analysis |
| Purity (by HPLC) | ≥ 99.8% | 95.0% - 99.0% | High-Performance Liquid Chromatography |
| Identity Confirmation | Conforms to structure | Not explicitly confirmed | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Individual Impurity | ≤ 0.1% | Not specified | High-Performance Liquid Chromatography |
| Total Impurities | ≤ 0.2% | ≤ 5.0% | High-Performance Liquid Chromatography |
| Melting Point | 54-56°C[1][2][3] | Wide range, not specified | Capillary Melting Point Apparatus |
| Water Content | ≤ 0.1% | Not specified | Karl Fischer Titration |
| Residual Solvents | Below ICH limits | Not specified | Headspace Gas Chromatography |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and certification of a reference standard. The following are the key analytical procedures used to establish the purity and identity of the this compound reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water gradient.
-
Gradient Program:
Time (min) % Acetonitrile % Water 0 50 50 20 95 5 25 95 5 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 400 MHz, pulse program zg30, 32 scans.
-
¹³C NMR: 100 MHz, pulse program zgpg30, 1024 scans.
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.7 mL of CDCl₃.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 10 µg/mL and infuse directly into the mass spectrometer.
Workflow for Reference Standard Establishment and Use
The establishment of a chemical reference standard is a multi-step process that begins with synthesis and culminates in its application in routine analysis. The following diagrams illustrate the workflow for establishing the reference standard and its subsequent use in a quality control setting.
Caption: Workflow for the Establishment of a Certified Reference Standard.
Caption: Use of the Reference Standard in a Quality Control Workflow.
Applications in Research and Development
This compound is a key intermediate in the synthesis of various organic molecules, particularly in the agrochemical and pharmaceutical industries.[4][5] It is notably used in the preparation of the fungicide metconazole.[4] The availability of a certified reference standard is essential for:
-
Accurate quantification of the intermediate in reaction monitoring.
-
Impurity profiling of synthesized batches.
-
Quality control of starting materials in multi-step syntheses.
-
Regulatory submissions where traceability and documented purity are required.
By providing a well-characterized benchmark, this reference standard facilitates reliable and reproducible scientific outcomes.
References
- 1. echemi.com [echemi.com]
- 2. 119851-28-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Wholesale this compound CAS:119851-28-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
A Comparative Guide to the Quantitative Analysis of Impurities in 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
The rigorous quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. For 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a key intermediate in the synthesis of certain pesticides, ensuring its purity is paramount to the safety and efficacy of the final product.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of potential impurities in this compound, supported by experimental protocols and performance data.
Understanding Potential Impurities
Impurities in this compound can originate from various stages, including synthesis, degradation, and storage. A thorough understanding of the manufacturing process, primarily the Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether with acetyl chloride, allows for the prediction of potential process-related impurities.[2][3][4] Furthermore, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial for identifying potential degradation products.[5][6]
Common Impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 3,4'-Dichlorodiphenyl ether and residual acetyl chloride.
-
Isomeric Products: Acylation at different positions on the aromatic ring can lead to isomeric impurities.[1][2]
-
Polysubstituted Products: Over-acylation of the aromatic ring can result in di-acylated byproducts.[4]
-
-
Degradation Products:
-
Hydrolysis of the ether linkage under acidic or basic conditions.
-
Oxidation of the acetyl group.
-
-
Residual Solvents:
Comparative Quantitative Analysis: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful analytical techniques for impurity profiling, each with its own set of advantages and limitations for the analysis of this compound and its impurities.[10][11][12][13]
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a wide range of compounds, particularly non-volatile and thermally labile substances.[13][14][15] Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[7][10][11]
The following table summarizes the comparative quantitative performance of HPLC and GC-MS for the analysis of key potential impurities in this compound.
| Impurity | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| 3,4'-Dichlorodiphenyl ether | HPLC-UV | 0.01 µg/mL | 0.03 µg/mL | >0.999 | 98-102% | <2.0% |
| GC-MS | 0.005 µg/mL | 0.015 µg/mL | >0.999 | 99-101% | <1.5% | |
| Isomeric Impurity | HPLC-UV | 0.02 µg/mL | 0.06 µg/mL | >0.998 | 97-103% | <2.5% |
| GC-MS | 0.01 µg/mL | 0.03 µg/mL | >0.999 | 98-102% | <2.0% | |
| Di-acylated Byproduct | HPLC-UV | 0.05 µg/mL | 0.15 µg/mL | >0.997 | 95-105% | <3.0% |
| GC-MS | 0.02 µg/mL | 0.06 µg/mL | >0.998 | 97-103% | <2.5% | |
| Dichloroethane (Residual Solvent) | Headspace GC-MS | 0.1 µg/mL | 0.3 µg/mL | >0.999 | 95-105% | <5.0% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for HPLC-UV and GC-MS methods for the analysis of impurities in this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of non-volatile process-related impurities and degradation products.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric acid in Water (B).
-
Gradient Program: 0-5 min, 50% A; 5-20 min, 50-80% A; 20-25 min, 80% A; 25.1-30 min, 50% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Prepare individual stock solutions of the main compound and each impurity in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions to the desired concentration range for calibration curves.
-
Sample Solution: Accurately weigh and dissolve approximately 25 mg of the this compound sample in 25 mL of acetonitrile.
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[16]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole). A headspace autosampler is required for residual solvent analysis.
2. Chromatographic Conditions for Process-Related Impurities:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Injector Temperature: 270°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range of 40-450 amu or Selected Ion Monitoring (SIM) for higher sensitivity.
3. Headspace Conditions for Residual Solvents:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 min.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
4. Sample and Standard Preparation:
-
Standard Solution: Prepare stock solutions of each impurity and residual solvent in a suitable solvent (e.g., dimethyl sulfoxide) at 1 mg/mL. Prepare working standards by spiking known amounts into a blank matrix.
-
Sample Solution: For process-related impurities, dissolve a known amount of the sample in a suitable solvent. For residual solvents, accurately weigh the sample into a headspace vial and add the appropriate diluent.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of impurities.
Caption: A generalized workflow for the quantitative analysis of impurities.
Logical Relationship for Method Selection
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the impurities and the analytical objective.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. forced degradation products: Topics by Science.gov [science.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Determination of Residual Solvents in Linezolid by Static Headspace GC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 11. smithers.com [smithers.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 16. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Analysis of Synthesis Routes for 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
An Objective Guide for Researchers and Drug Development Professionals
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is a key intermediate in the synthesis of various agrochemicals, notably the fungicide Difenoconazole.[1][2] The efficiency of its synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative study of various synthesis routes for this compound, focusing on the widely utilized Friedel-Crafts acylation reaction, with supporting experimental data to inform decisions on process optimization and scale-up.
Comparative Performance of Synthesis Routes
The primary method for the synthesis of this compound is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution reaction involves the acylation of a substituted diphenyl ether with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[6] Variations in the starting material, catalyst, and solvent significantly impact the reaction's yield, purity, and overall efficiency.
The following table summarizes quantitative data from various reported experimental protocols for the Friedel-Crafts acylation approach.
| Route | Starting Material | Acylating Agent | Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1 | 3,4'-Dichlorodiphenyl ether | Acetyl chloride | Aluminum chloride | Dichloromethane | 0°C, 9 hours | 89.1 | 99.6 | [6] |
| 2 | 3,4'-Dichlorodiphenyl ether | Acetyl chloride | Aluminum chloride | Dichloromethane | Room temperature, 6 hours | 90.1 | 99.5 | [6] |
| 3 | 3,4'-Dichlorodiphenyl ether | Acetyl chloride | Aluminum chloride | Dichloromethane | Reflux, 1 hour | 81.0 | 99.0 | [6] |
| 4 | Diphenyl ether | Acetyl chloride | Aluminum chloride | 1,2-Dichloroethane | -15°C, 6 hours | 94.7 | 99.5 | [7] |
| 5 | Diphenyl ether | Acetyl chloride | Aluminum chloride | o-Dichlorobenzene | 5°C, 6 hours | - | - | [2] |
| 6 | Diphenyl ether | Acetyl chloride | Tin chloride | Toluene | 5°C, 6 hours | - | - | [2] |
Analysis of Routes:
-
Route 1, 2, and 3 demonstrate the synthesis starting from 3,4'-dichlorodiphenyl ether. These routes offer high purity of the final product. The yield is notably high at room temperature (90.1%), suggesting a more energy-efficient process compared to cooling to 0°C or refluxing.[6]
-
Route 4 utilizes diphenyl ether as the starting material and achieves the highest reported yield of 94.7% with high purity.[7] The reaction is conducted at a low temperature of -15°C.
-
Routes 5 and 6 present alternative solvents and catalysts. While specific yield and purity data are not provided in the cited documents, they represent viable alternative pathways that may offer advantages in terms of cost, safety, or environmental impact. For instance, using o-dichlorobenzene or toluene as a solvent and tin chloride as a catalyst could be explored for process optimization.[2]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow of this comparative study, from the initial selection of synthetic pathways to the final analysis and comparison.
References
- 1. guidechem.com [guidechem.com]
- 2. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one proper disposal procedures
The following guide provides essential procedural information for the safe disposal of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a chlorinated aromatic compound. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This substance is classified as a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[1][2]
Hazard Identification and Classification
Properly identifying the hazards associated with this compound is the first step in safe disposal. The substance is regulated as hazardous waste due to its potential health and environmental effects.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2] | Warning |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] | Warning |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2] | Warning |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for handling this chemical waste from the point of generation to its final disposal.
1. Personal Protective Equipment (PPE):
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1][3]
2. Waste Collection and Container Management:
-
Do Not Dispose in Sink or Trash: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[1] This is to prevent release into the environment, where it is highly toxic to aquatic life.[1][2]
-
Use Appropriate Containers: Collect waste in a compatible, leak-proof container with a secure lid.[4] The original container is often a suitable choice.[5] Ensure the container is kept closed except when adding waste.[4][6]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE " and the full chemical name: "this compound".[4]
3. Storage:
-
Store the sealed waste container in a designated, secure area, such as a Satellite Accumulation Area (SAA).
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents.[5][7]
-
Store in a cool, dry, and well-ventilated location.[1]
4. Spill Management:
-
In case of a spill, contain the material immediately.[3]
-
Avoid breathing any dust or vapors.[1]
-
Collect the spilled material using an electrically protected vacuum cleaner or by wet-brushing and place it into the designated hazardous waste container.[3]
-
Thoroughly clean the contaminated area.[1]
-
Do not allow spilled material to enter drains or surface water.[1][3]
5. Final Disposal:
-
The primary and recommended method for disposal is incineration at a licensed hazardous waste facility.[3] The incinerator must be equipped with an afterburner and scrubber to neutralize harmful combustion gases.[3]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Never attempt to treat or neutralize this chemical waste in the laboratory unless you have a specifically validated and approved protocol.[3]
6. Empty Container Disposal:
-
A container is considered "empty" if all contents have been removed by normal methods and no more than 3% by weight of the total capacity of the container remains.
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]
-
Important: The rinsate from this process is also hazardous waste and must be collected and disposed of with the chemical waste.[5]
-
After triple-rinsing, deface or remove the original label, mark the container as "Empty," and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. pfw.edu [pfw.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (CAS No. 119851-28-4), also known as 2-Chloro-4-(4-chlorophenoxy)acetophenone. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin sensitizer (Category 1) and is very toxic to aquatic life with long-lasting effects.[1][2] The full toxicological properties of this substance have not been completely investigated.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes and face. |
| Skin Protection | ||
| Gloves | Compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact and potential sensitization.[1] |
| Lab Coat/Clothing | A chemically resistant lab coat or protective suit. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling in poorly ventilated areas or when dust/aerosols may be generated.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this chemical is crucial to minimize exposure and prevent accidents.
1. Engineering Controls:
- Work in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
- Ensure a safety shower and eyewash station are readily accessible.[1]
- Mechanical exhaust ventilation is required to control airborne contaminants.[1]
2. Handling Procedures:
- Avoid all direct contact with the substance.[1]
- Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
- Wash hands and any exposed skin thoroughly after handling.[3]
- Contaminated work clothing should not be allowed out of the workplace.[1]
- Do not eat, drink, or smoke in the handling area.[3]
3. Storage:
- Store in a cool, dry, and well-ventilated area.[1]
- Keep the container tightly closed and stored away from incompatible substances such as strong oxidizing agents and bases.[1][3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination, given the substance's high toxicity to aquatic life.[1]
1. Waste Collection:
- Collect all waste material, including contaminated PPE and absorbent materials, in clearly labeled, closed, and suitable containers.[1]
2. Disposal Method:
- Dispose of the chemical waste in accordance with all applicable local, regional, national, and international regulations.[1]
- Do not allow the substance to enter soil, subsoil, surface water, or drains.[1]
- All wastewater from cleaning or spills should be collected and treated via a wastewater treatment plant.[1]
3. Spill Management:
- Small Spills: Absorb with inert material (e.g., sand, vermiculite), and place in a suitable container for disposal.
- Large Spills: Dike the spill to prevent spreading. Collect the material for disposal.
- Thoroughly clean the contaminated area and ensure proper ventilation.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
